molecular formula C8H5N3 B7903107 Imidazo[1,2-a]pyridine-5-carbonitrile

Imidazo[1,2-a]pyridine-5-carbonitrile

Cat. No.: B7903107
M. Wt: 143.15 g/mol
InChI Key: IWKMHQRMIFZPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-5-carbonitrile is a versatile nitrogen-bridged heterocyclic building block in medicinal chemistry and materials science. The imidazopyridine core is a privileged scaffold in drug discovery, and the carbonitrile group at the 5-position offers a handle for further synthetic elaboration to create diverse molecular libraries. This compound serves as a critical precursor in the synthesis of complex heterocyclic systems. Research has demonstrated its use in constructing molecular frameworks like benzo[4,5]imidazo[1,2-a]imidazo[4,5-e]pyridines, which have shown promising anticancer activity in vitro, particularly against breast cancer cell lines such as MCF-7 . The core structure is also integral to studies exploring non-covalent interactions , such as hydrogen bonding and π-π stacking, which are crucial for crystal engineering and the development of functional materials . Furthermore, imidazo[1,2-a]pyridine derivatives are investigated for a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticonvulsant effects, making this carbonitrile derivative a valuable starting point for new therapeutic agents . Its electronic properties also make it a candidate for research in optoelectronics and as a potential component in fluorescent chemosensors . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKMHQRMIFZPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role as a modulator of critical cellular signaling pathways.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] This bicyclic aromatic system, composed of a fused imidazole and pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a wide range of biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, antiviral, and anticancer properties.[4][5][6][7] The introduction of a carbonitrile group at the 5-position of this scaffold can significantly influence its electronic properties and biological activity, making Imidazo[1,2-a]pyridine-5-carbonitrile a compound of particular interest for further investigation.

Chemical Identity and Physicochemical Properties

Imidazo[1,2-a]pyridine-5-carbonitrile is a small molecule with the chemical formula C₈H₅N₃. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number.

PropertyValueSource(s)
CAS Number 952511-72-7[8][9]
Molecular Formula C₈H₅N₃[8][9]
Molecular Weight 143.15 g/mol [8][9]
Appearance Off-white to light yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol (predicted)General knowledge

Synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile

The synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile is typically achieved through a well-established cyclization reaction. The most common and direct approach involves the condensation of 2-amino-6-cyanopyridine with a suitable two-carbon electrophile, such as a haloacetaldehyde or its equivalent.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, starting from the commercially available 2-amino-6-bromopyridine.

Synthesis_Pathway A 2-Amino-6-bromopyridine B 2-Amino-6-cyanopyridine A->B CuCN, DMF Heat C Imidazo[1,2-a]pyridine-5-carbonitrile B->C 1. Bromoacetaldehyde 2. Base, Heat

Caption: Proposed synthetic route to Imidazo[1,2-a]pyridine-5-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-cyanopyridine

Rationale: This step involves a nucleophilic aromatic substitution reaction where the bromo group of 2-amino-6-bromopyridine is displaced by a cyanide group. Copper(I) cyanide is a common reagent for this transformation, often requiring high temperatures in a polar aprotic solvent like dimethylformamide (DMF).

Protocol:

  • To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to reflux (typically 140-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Neutralize the aqueous layer with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-cyanopyridine.

Step 2: Synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile

Rationale: This is a classical Tschitschibabin reaction for the synthesis of the imidazo[1,2-a]pyridine ring system.[10] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-cyanopyridine by bromoacetaldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.

Protocol:

  • Dissolve 2-amino-6-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add bromoacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Imidazo[1,2-a]pyridine-5-carbonitrile.

Analytical Characterization

AnalysisExpected/Reported Data for AnalogsSource(s)
¹H NMR Aromatic protons in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the position of the cyano group. For the parent imidazo[1,2-a]pyridine, characteristic signals are observed for the imidazole and pyridine ring protons.[11][12]
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. The nitrile carbon (CN) is expected to appear around δ 115-120 ppm.[11][12]
IR (Infrared Spectroscopy) A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[3][13]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z = 143.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[10]

Mechanism of Action and Biological Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][14][15][16] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[17][18]

Inhibition of the PI3K/AKT/mTOR Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR pathway.[4][14] This inhibition leads to a cascade of downstream effects, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes IP5C Imidazo[1,2-a]pyridine -5-carbonitrile IP5C->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Assessing Pathway Inhibition

To validate the inhibitory effect of Imidazo[1,2-a]pyridine-5-carbonitrile on the PI3K/AKT/mTOR pathway, a series of in vitro experiments are essential.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation A Cancer Cell Lines (e.g., Breast, Lung, Colon) B Treatment with Imidazo[1,2-a]pyridine-5-carbonitrile A->B C Western Blot Analysis B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->D E Apoptosis Assay (e.g., Annexin V/PI Staining) B->E F Quantification of p-AKT, p-mTOR levels C->F G Determination of IC₅₀ values D->G H Quantification of Apoptotic Cells E->H

Caption: Experimental workflow for evaluating the biological activity of Imidazo[1,2-a]pyridine-5-carbonitrile.

Protocol: Western Blot Analysis for Pathway Inhibition

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Imidazo[1,2-a]pyridine-5-carbonitrile for a specified time (e.g., 24 or 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of AKT and mTOR.

Conclusion and Future Directions

Imidazo[1,2-a]pyridine-5-carbonitrile represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to inhibit the PI3K/AKT/mTOR signaling pathway warrants further investigation. Future research should focus on a comprehensive evaluation of its in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. Structure-activity relationship (SAR) studies around the 5-carbonitrile moiety could lead to the discovery of even more potent and selective inhibitors, paving the way for the development of next-generation targeted cancer therapies.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed, 31284333. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway...[Link]

  • Altaher, A. M., Adris, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2949. [Link]

  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]

  • Palacios, F., Ochoa de Retana, A. M., & de los Santos, J. M. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittelforschung, 51(4), 304–309. [Link]

  • Molecules. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]

  • Journal of Cancer Prevention. (2022). The design of novel Imidazo[1,2-a]pyridine derivatives based on PIK-75. ResearchGate. [Link]

  • American Journal of Nuclear Medicine and Molecular Imaging. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. [Link]

  • IU Indianapolis ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Appretech Scientific Limited. (n.d.). Imidazo[1,2-a]pyridine-5-carbonitrile. [Link]

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • ACS Publications. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Semantic Scholar. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]

  • SciELO. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.
  • PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

Sources

Technical Guide: Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyridine-5-carbonitrile (CAS: 952511-72-7) represents a specialized derivative of the imidazo[1,2-a]pyridine "privileged scaffold." While the core scaffold forms the backbone of blockbuster drugs like Zolpidem (Ambien), the 5-carbonitrile derivative is a critical intermediate for accessing sterically constrained and electronically tuned chemical space. This guide details the synthesis, structural logic, and medicinal chemistry applications of this specific molecular entity.[1][2][3][4][5]

Part 1: Chemical Identity & Structural Logic

Nomenclature and Numbering

Correct IUPAC nomenclature is non-trivial due to the bridgehead nitrogen.

  • IUPAC Name: Imidazo[1,2-a]pyridine-5-carbonitrile

  • Numbering Logic: The bridgehead nitrogen is position 1. Numbering proceeds towards the other nitrogen (position 4). The carbon adjacent to N4 is position 5.

  • Significance: The 5-position is the "peri" position relative to the bridgehead N1. Substituents here exert significant steric influence on the N4 lone pair and can twist the planarity of substituents at position 3 due to steric clash.

Structural Visualization

The following diagram illustrates the numbering scheme and the retrosynthetic disconnection.

G Target Imidazo[1,2-a]pyridine- 5-carbonitrile (Target) SM 6-Aminopyridine-2-carbonitrile (Starting Material) SM->Target Condensation (Hantzsch-type) Reagent Chloroacetaldehyde (Cyclizing Agent) Reagent->Target

Figure 1: Retrosynthetic analysis showing the origin of the 5-cyano group from the 6-position of the pyridine precursor.

Part 2: Synthesis & Experimental Protocols

Primary Route: Condensation Cyclization

The most robust route to the 5-carbonitrile derivative is the condensation of 6-aminopyridine-2-carbonitrile with chloroacetaldehyde .

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the endocyclic pyridine nitrogen (N1) onto the aldehyde carbonyl, followed by alkylation of the exocyclic amine by the alkyl chloride (or vice-versa, depending on pH). The regiochemistry is driven by the nucleophilicity of the ring nitrogen. Note that the 6-position of the pyridine ring becomes the 5-position of the fused system.

Detailed Protocol

Note: This protocol is adapted from standard procedures for electron-deficient aminopyridines.

ParameterSpecification
Starting Material 6-Aminopyridine-2-carbonitrile (1.0 eq)
Reagent Chloroacetaldehyde (40% aq. solution, 1.5 eq)
Base Sodium Bicarbonate (NaHCO₃) or K₂CO₃ (2.0 eq)
Solvent Ethanol (EtOH) or n-Butanol
Temperature Reflux (80–100 °C)
Time 4–12 Hours

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-aminopyridine-2-carbonitrile (10 mmol) in Ethanol (30 mL).

  • Addition: Add NaHCO₃ (20 mmol) to the solution. Why: Neutralizes the HCl generated during cyclization to prevent protonation of the unreacted pyridine, which would deactivate it.

  • Cyclization: Add Chloroacetaldehyde (15 mmol) dropwise. Heat the mixture to reflux.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The product will be less polar than the starting amine but more polar than non-polar impurities.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes).

Alternative Route: Pd-Catalyzed Cyanation

For laboratories with existing 5-halo-imidazo[1,2-a]pyridine stocks.

  • Substrate: 5-bromoimidazo[1,2-a]pyridine.

  • Reagents: Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).

  • Conditions: DMF, 120 °C, Microwave or sealed tube.

  • Pros/Cons: Avoids the use of unstable chloroacetaldehyde but requires expensive Pd catalysts and toxic cyanide sources.

Part 3: Physicochemical & Electronic Properties

The 5-cyano group drastically alters the electronic landscape of the scaffold compared to the unsubstituted parent.

PropertyValue/DescriptionImpact on Drug Design
Molecular Weight 143.15 g/mol Ideal for fragment-based drug discovery (FBDD).
Electronic Effect Strong Electron Withdrawing Group (EWG)Lowers the pKa of N1; reduces metabolic oxidation potential at the ring.
H-Bonding 3 Acceptors (N1, N4, CN), 0 DonorsThe CN nitrogen is a weak acceptor but can engage in specific interactions in solvent-exposed pockets.
Sterics Peri-interaction with H3The CN group forces substituents at C3 to twist out of plane, potentially improving selectivity by creating a unique 3D shape.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]

Scaffold Hopping & Bioisosterism

Imidazo[1,2-a]pyridine-5-carbonitrile serves as a rigid bioisostere for:

  • Indole-4-carbonitrile: Similar vector presentation of the CN group but with higher water solubility due to the additional nitrogen atoms.

  • Quinoline-5-carbonitrile: Reduced lipophilicity (lower LogP).

Functionalization Logic (Workflow)

The nitrile group is not just an endpoint; it is a versatile synthetic handle.

SAR Core Imidazo[1,2-a]pyridine- 5-carbonitrile Acid Hydrolysis (COOH/CONH2) Core->Acid H2O2/OH- Tetrazole Cyclization (Tetrazole) Core->Tetrazole NaN3/NH4Cl Amine Reduction (CH2NH2) Core->Amine H2/Pd-C or LAH C3_Func C3-Functionalization (Suzuki/C-H Activation) Core->C3_Func Electrophilic Aromatic Subst. Solubility/H-Bonding Solubility/H-Bonding Acid->Solubility/H-Bonding Carboxylate Bioisostere Carboxylate Bioisostere Tetrazole->Carboxylate Bioisostere Linker Attachment Linker Attachment Amine->Linker Attachment Library Generation Library Generation C3_Func->Library Generation

Figure 2: Synthetic divergence from the 5-carbonitrile core. The C3 position remains nucleophilic, allowing orthogonal functionalization.

Therapeutic Areas[4]
  • GABA-A Receptor Modulators: While Zolpidem utilizes the 6-methyl derivative, 5-substitution is explored to alter receptor subtype selectivity (α1 vs α2/3) to separate sedative effects from anxiolytic effects [1].

  • Kinase Inhibitors: The scaffold mimics the adenine ring of ATP. The 5-CN group can interact with the gatekeeper residue or solvent front in the kinase ATP-binding pocket [2].

  • Anti-infectives: 5-substituted analogues have shown efficacy in anti-tubercular screens by disrupting cell wall synthesis pathways [3].

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: ACS Omega (2026). A comprehensive review of the scaffold's utility in GABA and kinase modulation.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Source: RSC Advances / ChemComm. Covers the mechanistic details of the condensation reactions used to generate the core.[6][7]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Source: RSC Medicinal Chemistry (2023).[5] Highlights the utility of the scaffold in infectious disease.[5]

  • Imidazo[1,2-a]pyridine-5-carbonitrile (Catalog Entry). Source: Appretech Scientific. Confirmation of commercial availability and CAS registry.

Sources

An In-Depth Technical Guide on the Theoretical Studies of Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbonitrile moiety at the 5-position significantly modulates the electronic properties of the bicyclic system, opening new avenues for drug design and materials science. This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of Imidazo[1,2-a]pyridine-5-carbonitrile. By synthesizing insights from established computational studies on related derivatives, this document outlines the expected impact of the 5-cyano group and provides a detailed protocol for its in-silico investigation using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This guide is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials based on this promising scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the 5-Carbonitrile Substituent

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered immense interest in the pharmaceutical industry due to its versatile biological activities. This scaffold is present in a range of marketed drugs, demonstrating its clinical importance. The therapeutic potential of imidazo[1,2-a]pyridine derivatives spans a wide spectrum, including antiviral, anticancer, anti-inflammatory, and anxiolytic activities.

The strategic functionalization of the imidazo[1,2-a]pyridine ring system is a key aspect of medicinal chemistry, as it allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a carbonitrile (-CN) group, a potent electron-withdrawing group, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic characteristics.

A notable example highlighting the potential of the 5-carbonitrile substitution is the compound 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile, which has demonstrated significant anti-HIV-1 activity. This finding underscores the critical role of the 5-cyano group in conferring specific biological functions and provides a strong impetus for a deeper theoretical understanding of this particular derivative.

This guide will delve into the theoretical underpinnings of Imidazo[1,2-a]pyridine-5-carbonitrile, providing a predictive framework for its behavior and a roadmap for its computational investigation.

Theoretical Framework and Computational Methodology

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable tools in modern chemical research. They provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the ground-state properties of molecules, while Time-Dependent DFT (TD-DFT) is the workhorse for studying excited-state properties and predicting UV-Vis spectra.

Foundational Principles of DFT

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. This approach simplifies the complexity of the many-body wavefunction by focusing on the electron density, a more manageable three-dimensional function. The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations. For molecules like Imidazo[1,2-a]pyridine-5-carbonitrile, hybrid functionals such as B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often provide a good balance of accuracy and computational cost. Pople-style basis sets, such as 6-311++G(d,p), which include polarization and diffuse functions, are generally well-suited for describing the electronic structure of such organic molecules.

Probing Excited States with TD-DFT

To understand the photophysical properties of Imidazo[1,2-a]pyridine-5-carbonitrile, such as its absorption and emission characteristics, TD-DFT is the method of choice. TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and oscillator strengths. These calculations are vital for interpreting experimental UV-Vis spectra and for designing molecules with specific optical properties.

Predicted Molecular and Electronic Properties of Imidazo[1,2-a]pyridine-5-carbonitrile

While specific experimental or theoretical data for the parent Imidazo[1,2-a]pyridine-5-carbonitrile is not extensively available, we can extrapolate from the rich literature on substituted imidazo[1,2-a]pyridines to predict its key characteristics.

Molecular Geometry

The imidazo[1,2-a]pyridine core is a planar, aromatic system. The introduction of the 5-carbonitrile group is not expected to significantly perturb this planarity. DFT geometry optimization would provide precise bond lengths and angles. The C-C≡N bond of the nitrile group will be linear. A diagrammatic representation of the molecular structure is provided below.

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_nmr NMR Calculations cluster_output Data Analysis and Visualization mol_build Molecular Structure Building (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Gap) freq_calc->fmo mep Molecular Electrostatic Potential (MEP Map) freq_calc->mep nbo Natural Bond Orbital Analysis (Charge distribution) freq_calc->nbo uv_vis UV-Vis Spectra Simulation (Excitation energies, Oscillator strengths) freq_calc->uv_vis nmr_calc NMR Chemical Shift Calculation (GIAO method) freq_calc->nmr_calc data_analysis Analysis of Results fmo->data_analysis mep->data_analysis nbo->data_analysis uv_vis->data_analysis nmr_calc->data_analysis visualization Visualization of Orbitals, Spectra, etc. data_analysis->visualization

Caption: A typical workflow for the computational study of Imidazo[1,2-a]pyridine-5-carbonitrile.

Step-by-Step Methodology
  • Molecular Structure Construction: Build the 3D structure of Imidazo[1,2-a]pyridine-5-carbonitrile using a molecular modeling program. Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Ground State Geometry Optimization:

    • Perform a full geometry optimization using DFT.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Solvent Model (Optional): To simulate solution-phase properties, use a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Purpose: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical IR spectrum.

  • Electronic Properties Analysis:

    • From the optimized structure, calculate:

      • Frontier Molecular Orbitals (HOMO and LUMO): Visualize the orbitals and analyze their energies.

      • Molecular Electrostatic Potential (MEP): Generate and visualize the MEP map to identify reactive sites.

      • Natural Bond Orbital (NBO) Analysis: To obtain atomic charges and analyze intramolecular interactions.

  • Excited State Calculations (TD-DFT):

    • Perform a TD-DFT calculation on the optimized ground-state geometry.

    • Method: TD-B3LYP/6-311++G(d,p).

    • Purpose: To calculate the vertical excitation energies, oscillator strengths, and simulate the UV-Vis absorption spectrum.

  • NMR Chemical Shift Calculations:

    • Perform an NMR calculation using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

    • Purpose: To predict the ¹H and ¹³C NMR chemical shifts. The results should be referenced against a standard like Tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calculated Geometric Parameters of Imidazo[1,2-a]pyridine-5-carbonitrile

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C5-C(N) Calculated Value
C≡N Calculated Value
N4-C5-C(N) Calculated Value
C5-C(N)≡N Calculated Value

| Ring Planarity | | | Calculated Value |

Table 2: Calculated Electronic Properties of Imidazo[1,2-a]pyridine-5-carbonitrile

Property Energy (eV)
HOMO Calculated Value
LUMO Calculated Value

| HOMO-LUMO Gap | Calculated Value |

Table 3: Simulated Spectroscopic Data for Imidazo[1,2-a]pyridine-5-carbonitrile

Spectroscopy Key Feature Calculated Value
UV-Vis λmax (nm) Calculated Value
IR ν(C≡N) (cm⁻¹) Calculated Value
¹³C NMR δ(C5) (ppm) Calculated Value

| ¹H NMR | δ(H6) (ppm) | Calculated Value |

Conclusion and Future Perspectives

This technical guide provides a comprehensive theoretical framework for the study of Imidazo[1,2-a]pyridine-5-carbonitrile. The presence of the electron-withdrawing cyano group at the 5-position is predicted to significantly influence its electronic and spectroscopic properties, making it a promising candidate for further investigation in drug discovery and materials science. The detailed computational protocol outlined herein offers a robust methodology for researchers to explore the properties of this and related molecules. Future studies should focus on the synthesis and experimental characterization of Imidazo[1,2-a]pyridine-5-carbonitrile to validate these theoretical predictions. Furthermore, computational docking and molecular dynamics simulations could be employed to investigate its interactions with specific biological targets, thereby guiding the rational design of new therapeutic agents.

References

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
  • Kouassi, A. B., et al. (2018). DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series. Computational Chemistry, 6(3), 45-58. [Link]

  • Roohi, H., et al. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling, 30(7), 1-18.
  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22387–22402. [Link]

  • Zitouni, G., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1275, 134682. [Link]

  • Guan, J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4358-4365.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]

  • Berteina-Raboin, S., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect.
  • Paim, V. R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(4), 2533-2543.

The Imidazo[1,2-a]pyridine Core: Electronic Architecture & Synthetic Utility

[1]

Executive Summary

The imidazo[1,2-a]pyridine (IP) scaffold is a fused bicyclic heterocycle that has achieved "privileged structure" status in drug discovery. Distinguished by a bridgehead nitrogen atom that integrates a 6-membered pyridine ring with a 5-membered imidazole ring, this 10-

Unlike simple pyridines or imidazoles, the IP core exhibits a highly polarized electron density distribution that dictates a sharp regioselectivity profile: C3 is electronically enriched (nucleophilic) , while C5 and C7 are electron-deficient .[1] This guide dissects these electronic properties to provide a rational framework for functionalization, supported by validated protocols and photophysical insights.

Fundamental Electronic Structure

Aromaticity and Nitrogen Hybridization

The IP core is a planar, 10-

  • N1 (Pyridine-like): This nitrogen is

    
     hybridized with its lone pair residing in the molecular plane, orthogonal to the 
    
    
    -system. It is the primary site of protonation and coordination.
    • Basicity: The pKa of the protonated IP core is approximately 5.6 – 6.8 (derivative dependent), making it more basic than pyridine (pKa ~5.2) but slightly less basic than imidazole (pKa ~7.0).

  • N4 (Bridgehead/Pyrrole-like): This nitrogen is

    
     hybridized but contributes its lone pair to the 
    
    
    -system to satisfy Hückel's rule (
    
    
    , where
    
    
    ). Consequently, it is non-basic and unreactive toward electrophiles, serving instead as a structural anchor.[1]
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations consistently place the Highest Occupied Molecular Orbital (HOMO) coefficients heavily on C3 . This explains the exclusive regioselectivity for electrophilic aromatic substitution (EAS) at this position. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the pyridine ring (C5, C7, C8), facilitating nucleophilic attacks under specific conditions.[1]

Reactivity Profiles & Regioselectivity

The reactivity of the IP core is best understood as a "push-pull" system where the bridgehead nitrogen pushes electron density toward C3.

Electrophilic Aromatic Substitution (EAS) - The C3 Vector
  • Mechanism: The high electron density at C3 allows for facile halogenation, formylation, and Friedel-Crafts reactions without the need for strong Lewis acids.[1]

  • Protocol Insight: If C3 is blocked, EAS is severely retarded or occurs at C5 with low yield.

  • Key Transformation: Vilsmeier-Haack Formylation or N-iodosuccinimide (NIS) Iodination are standard benchmarks for C3 reactivity.

Nucleophilic & Metallation Pathways - The C5/C8 Vector
  • C-H Activation: The protons at C5 and C8 are the most acidic due to the inductive withdrawal of the N4 bridgehead.

  • Lithiation: Treatment with

    
    -BuLi typically results in lithiation at C5  (kinetic control) or C8  (thermodynamic control), allowing for the introduction of formyl or boronic ester groups.
    
  • Pd-Catalyzed Coupling: C-H activation using Pd(OAc)

    
     often targets C3, but with specific directing groups, C5 functionalization is achievable.[1]
    
Visualization: Reactivity Map

IP_Reactivitycluster_legendReactivity ZonesCoreImidazo[1,2-a]pyridineCoreC3C3 Position(High HOMO)Core->C3Electrophilic Attack(Halogenation, Formylation)N1N1 Position(Basic Site)Core->N1Protonation / Alkylation(Salt Formation)C5C5 Position(Acidic C-H)Core->C5Lithiation / Nucleophilic Attack(C-H Activation)

Caption: Reactivity map highlighting the distinct electronic zones of the IP core.

Photophysical Properties[2][3][4][5]

The IP core is intrinsically fluorescent, a property that has been exploited in biological probes and OLEDs.[1]

  • Mechanism: The fluorescence arises from

    
     transitions.
    
  • Stokes Shift: typically large (50–100 nm), minimizing self-absorption.[1]

  • ESIPT (Excited-State Intramolecular Proton Transfer): Derivatives with a proton donor at C3 (e.g., 3-hydroxymethyl) exhibit ESIPT, leading to a massive Stokes shift and dual emission bands.

  • Solvatochromism: The dipole moment change upon excitation makes the emission highly sensitive to solvent polarity. Polar solvents often quench fluorescence in simple derivatives ("push-pull" effect), while non-polar solvents enhance quantum yield (

    
    ).[1]
    

Experimental Protocols

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

A robust, multicomponent synthesis for 3-amino-imidazo[1,2-a]pyridines.

Rationale: This one-pot reaction utilizes the nucleophilicity of the 2-aminopyridine amidine system to intercept an isocyanide-aldehyde adduct.

  • Reagents:

    • 2-Aminopyridine (1.0 equiv)

    • Aldehyde (1.0 equiv)[1]

    • Isocyanide (1.1 equiv)[1]

    • Catalyst: Scandium triflate [Sc(OTf)

      
      ] (5 mol%) or Iodine (10 mol%)[1]
      
    • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

  • Procedure:

    • Step 1: Dissolve 2-aminopyridine and aldehyde in MeOH (0.5 M concentration). Stir for 15 min at RT to form the imine intermediate (often visible as a color change).

    • Step 2: Add the isocyanide and the catalyst.

    • Step 3: Stir at RT (or 50°C for sterically hindered substrates) for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

    • Step 4: Quench with water, extract with DCM, and purify via flash chromatography.[1]

Validation: Successful reaction is indicated by the disappearance of the isocyanide odor and the appearance of a highly fluorescent spot on TLC.

Protocol B: Condensation (The Hantzsch-Type Synthesis)

The classic route for 2-substituted imidazo[1,2-a]pyridines.

  • Reagents:

    • 2-Aminopyridine (1.0 equiv)

    • 
      -Haloketone (e.g., phenacyl bromide) (1.0 equiv)[1]
      
    • Base: NaHCO

      
       (1.2 equiv)[1]
      
    • Solvent: Ethanol (EtOH)[1]

  • Procedure:

    • Step 1: Reflux the amine and haloketone in EtOH for 2–6 hours.

    • Step 2: The hydrobromide salt of the product often precipitates upon cooling.

    • Step 3: Filter the solid and neutralize with aqueous NaHCO

      
       to obtain the free base. Recrystallize from EtOH/Water.
      
Visualization: Synthetic Workflow

Synthesis_FlowStartTarget: Imidazo[1,2-a]pyridineDecisionSubstituent RequirementStart->DecisionPathA2-Aryl / 2-Alkyl(No C3 Amine)Decision->PathARoute 1PathB3-Amino / 3-Amido(Multicomponent)Decision->PathBRoute 2CondensationCondensation(2-Aminopyridine + alpha-Haloketone)PathA->CondensationGBBGroebke-Blackburn-Bienaymé(Amine + Aldehyde + Isocyanide)PathB->GBB

Caption: Decision tree for selecting the optimal synthetic route based on target substitution.

Data Summary

Table 1: Key Physical & NMR Properties (Unsubstituted Core)
PropertyValue / RangeNotes
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

N

MW: 118.14 g/mol
pKa (Conjugate Acid) 5.6 – 6.8Protonation at N1. More basic than pyridine (5.2).[2]

H NMR: H3

7.60 – 7.70 ppm
Doublet or singlet (if C2 sub). Diagnostic high-field aromatic.

H NMR: H5

8.00 – 8.15 ppm
Deshielded doublet (closest to bridgehead N).

C NMR: C3

~112 – 114 ppm
Upfield shift confirms high electron density (nucleophilic).[1]
Fluorescence (

)
~370 – 450 nmHighly dependent on C2-aryl substituents.
Table 2: Comparative Reactivity
PositionElectronic CharacterPrimary Reaction TypeReagents (Example)
N1 Basic, NucleophilicProtonation, AlkylationHCl, MeI
C2 NeutralCyclization Target

-Haloketones (Synthesis)
C3 Electron-Rich (HOMO)Electrophilic Subst. (EAS)NIS, POCl

/DMF
C5 Acidic / Electron-PoorLithiation / Nucleophilic

-BuLi, then Electrophile

References

  • Bagdi, A. K., et al. (2020).[1] "Groebke–Blackburn–Bienaymé Reaction: A Review." Molecular Diversity. [1]

  • Goel, R., et al. (2019).[1] "Imidazo[1,2-a]pyridine Scaffolds as Prospective Therapeutic Agents." MedChemComm.

  • Perveen, S., et al. (2023).[1] "Recent Advances in the Synthesis and Biological Activities of Imidazo[1,2-a]pyridines." RSC Advances.

  • Koubachi, J., et al. (2010).[1] "Regioselective C-3 Functionalization of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Guchhait, S. K., et al. (2011).[1] "Groebke-Blackburn-Bienaymé Reaction: An Overview." ACS Combinatorial Science.

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a carbonitrile group, particularly at the C5 position, provides a versatile synthetic handle and can serve as a key pharmacophoric element. This document provides a detailed guide to the strategic synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile, starting from commercially available 2-aminopyridines. We present a comparative analysis of synthetic strategies, a robust and detailed experimental protocol for the most efficient pathway, and expert insights into potential challenges and optimization.

Strategic Analysis: Pre-functionalization vs. Late-Stage Functionalization

The synthesis of a specifically substituted heterocyclic system like Imidazo[1,2-a]pyridine-5-carbonitrile requires careful strategic planning. Two primary retrosynthetic pathways can be envisioned:

  • Strategy A (Late-Stage Functionalization): This approach involves first constructing the parent imidazo[1,2-a]pyridine ring and subsequently introducing the nitrile group at the C5 position via C-H functionalization.

  • Strategy B (Pre-functionalization): This strategy relies on using a 2-aminopyridine precursor that already contains the requisite cyano group at the correct position, which then directs the regiochemical outcome of the final cyclization.

While late-stage C-H functionalization is an attractive and atom-economical modern strategy, the inherent electronic properties of the imidazo[1,2-a]pyridine ring system render it challenging for C5-selective reactions.[3] The C3 position is the most nucleophilic and sterically accessible site, making it the overwhelming favorite for electrophilic and radical substitutions.[1] While some methods for C5-functionalization are emerging, they are not yet routine for cyanation.[4]

Therefore, Strategy B is the recommended and more robust approach . By starting with 2-amino-6-cyanopyridine, the final position of the nitrile group is unambiguously secured as the C5 position after cyclization. This approach offers superior control over regioselectivity and generally leads to higher overall yields with more straightforward purification.

G Target Imidazo[1,2-a]pyridine-5-carbonitrile StrategyA Strategy A (Late-Stage Functionalization) Target->StrategyA StrategyB Strategy B (Pre-functionalization) [RECOMMENDED] Target->StrategyB IP_Core Imidazo[1,2-a]pyridine Core StrategyA->IP_Core Retrosynthesis CH_Cyanation C-H Cyanation (Challenging Regioselectivity) IP_Core->CH_Cyanation Difficult Step Aminopyridine_A 2-Aminopyridine IP_Core->Aminopyridine_A Cyanated_AP 2-Amino-6-cyanopyridine (Key Intermediate) StrategyB->Cyanated_AP Retrosynthesis Cyanated_AP->Target Cyclocondensation Cyclization Cyclocondensation Aminopyridine_B Substituted 2-Halopyridine Cyanated_AP->Aminopyridine_B

Figure 1. Comparative workflow of the two primary synthetic strategies.

Recommended Protocol: Synthesis via Pre-functionalization Strategy

This protocol is divided into two main stages: the synthesis of the crucial 2-amino-6-cyanopyridine intermediate, followed by the cyclocondensation to yield the final product.

Stage 1: Synthesis of 2-Amino-6-cyanopyridine

The most reliable method to synthesize this intermediate is via a nucleophilic aromatic substitution (SNA_r) of a halide on the pyridine ring. 2-Amino-6-chloropyridine is a readily available starting material. The reaction with copper(I) cyanide (a Rosenmund-von Braun reaction) effectively displaces the chloride.[5][6]

Reaction Scheme: 2-Amino-6-chloropyridine + CuCN → 2-Amino-6-cyanopyridine

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesEq.
2-Amino-6-chloropyridine128.565.00 g38.9 mmol1.0
Copper(I) Cyanide (CuCN)89.564.18 g46.7 mmol1.2
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl Acetate-As needed--
Saturated NaCl solution-As needed--
Anhydrous MgSO₄-As needed--

Step-by-Step Protocol:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine (5.00 g, 38.9 mmol) and copper(I) cyanide (4.18 g, 46.7 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-18 hours.

    • Scientist's Note: The reaction mixture will become a dark, thick slurry. Efficient stirring is crucial. Ensure that the reagents are dry, as water can interfere with the reaction.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 10% aqueous ammonia solution (200 mL) and stir for 30 minutes to dissolve copper salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl solution (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-6-cyanopyridine as a solid. (Expected yield: 70-85%).

Stage 2: Cyclocondensation to Imidazo[1,2-a]pyridine-5-carbonitrile

The classic and highly effective method for forming the imidazo[1,2-a]pyridine ring is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] Using bromoacetaldehyde diethyl acetal provides a stable source of bromoacetaldehyde, which is generated in situ under acidic conditions.

Reaction Scheme: 2-Amino-6-cyanopyridine + Bromoacetaldehyde diethyl acetal → Imidazo[1,2-a]pyridine-5-carbonitrile

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesEq.
2-Amino-6-cyanopyridine119.122.00 g16.8 mmol1.0
Bromoacetaldehyde diethyl acetal197.073.63 g18.5 mmol1.1
Ethanol (EtOH)-40 mL--
Concentrated HCl-1 mL--
Sodium Bicarbonate (NaHCO₃)-As needed--

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-amino-6-cyanopyridine (2.00 g, 16.8 mmol) in ethanol (40 mL).

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (3.63 g, 18.5 mmol) to the solution.

  • Acidification & Hydrolysis: Add concentrated HCl (1 mL) dropwise. This catalyzes both the initial N-alkylation and the in situ hydrolysis of the acetal to the reactive aldehyde.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 6-12 hours. Monitor the reaction by TLC until the starting aminopyridine is consumed.

  • Neutralization: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH ~7-8).

  • Concentration: Remove the ethanol under reduced pressure.

  • Extraction: Extract the resulting aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, gradient elution) to yield Imidazo[1,2-a]pyridine-5-carbonitrile. (Expected yield: 65-80%).

Mechanistic Pathway of Cyclocondensation

The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-established two-step sequence: an initial intermolecular S_N2 reaction followed by an intramolecular cyclization and dehydration.

Sources

Functionalization of the C3-position of Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic C3-Position Functionalization of Imidazo[1,2-a]pyridine-5-carbonitrile for Drug Discovery

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous marketed drugs.[1][2] Its value lies in its versatile biological activity and synthetic tractability. Functionalization, particularly at the C3-position, is a critical strategy for generating diverse chemical libraries to explore structure-activity relationships (SAR).[3] This guide focuses specifically on the imidazo[1,2-a]pyridine-5-carbonitrile core, a substrate of increasing interest due to the unique electronic properties conferred by the C5-nitrile group. We provide an in-depth analysis of the scaffold's reactivity, followed by detailed, field-proven protocols for key C3-functionalization reactions including palladium-catalyzed direct arylation, electrophilic halogenation, and a catalyst-free multicomponent alkylation. Each protocol is designed to be a self-validating system, complete with mechanistic rationale, expected outcomes, and characterization guidance to empower researchers in drug development.

Foundational Principles: Reactivity of the Imidazo[1,2-a]pyridine-5-carbonitrile Core

The C3 position of the parent imidazo[1,2-a]pyridine ring is inherently electron-rich and thus highly nucleophilic, making it the primary site for electrophilic attack and various C-H functionalization reactions.[3][4] However, the introduction of a potent electron-withdrawing group (EWG) like a carbonitrile (-CN) at the C5 position fundamentally alters this electronic landscape.

Causality of Experimental Choices: The C5-nitrile group deactivates the entire heterocyclic system towards electrophilic attack by inductively withdrawing electron density. This has two major consequences for C3-functionalization strategies:

  • Reduced Nucleophilicity: The C3 carbon becomes less reactive. Reactions that rely on its intrinsic nucleophilicity, such as classical electrophilic substitutions, will require more forcing conditions (e.g., stronger electrophiles, higher temperatures) compared to their electron-rich counterparts.

  • Modified C-H Acidity: The acidity of the C3-H proton may be slightly increased, which can be advantageous for certain transition-metal-catalyzed C-H activation pathways that proceed via a concerted metalation-deprotonation (CMD) mechanism.

Understanding this electronic modulation is crucial for selecting the appropriate reaction conditions and anticipating potential challenges.

Caption: Electronic impact of the C5-nitrile group on the C3-position.

Protocols for C3-Functionalization

The following protocols have been selected for their reliability, broad applicability, and strategic value in medicinal chemistry programs.

Palladium-Catalyzed C3-Direct Arylation with Aryl Bromides

Direct C-H arylation is a powerful, atom-economical method for installing aryl moieties. For a deactivated substrate like imidazo[1,2-a]pyridine-5-carbonitrile, a robust palladium catalyst system is essential.[5] The SPhos ligand is particularly effective as its bulk and electron-donating properties promote the challenging C-H activation and reductive elimination steps.[5]

Principle: This reaction proceeds via a palladium-catalyzed C-H activation pathway. The catalyst first undergoes oxidative addition into the aryl bromide bond, followed by coordination to the imidazopyridine and a rate-determining C-H cleavage step at the C3 position, often via a CMD mechanism. Reductive elimination then furnishes the C-C coupled product and regenerates the active catalyst.

start 1. Assemble Reactants - Imidazo[1,2-a]pyridine-5-carbonitrile - Aryl Bromide - Pd(OAc)2 & SPhos Ligand - K2CO3 (Base) vessel 2. Inert Atmosphere Flush reaction vessel with N2 or Argon start->vessel solvent 3. Add Solvent Anhydrous 1,4-Dioxane or Toluene vessel->solvent heat 4. Heat Reaction 110-130 °C for 12-24h solvent->heat workup 5. Workup Cool, filter through Celite, concentrate heat->workup purify 6. Purification Silica gel column chromatography workup->purify product Final Product 3-Aryl-imidazo[1,2-a]pyridine- 5-carbonitrile purify->product

Caption: Workflow for Pd-catalyzed C3-direct arylation.

Detailed Protocol:

  • Vessel Preparation: To a flame-dried Schlenk tube, add imidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv, e.g., 157 mg, 1.0 mmol), the desired aryl bromide (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), SPhos (0.10 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe (to make a 0.2 M solution).

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl product.

Data Presentation: Expected Outcomes

Aryl Bromide SubstituentExpected Yield RangeNotes
4-Methoxy (Electron-Donating)75-90%Favorable kinetics.
Phenyl (Neutral)70-85%Baseline reactivity.
4-Trifluoromethyl (Electron-Withdrawing)55-70%Slower reaction; may require longer time or higher catalyst loading.
2-Methyl (Sterically Hindered)40-60%Reduced yield due to steric hindrance at the ortho position.
Electrophilic C3-Halogenation with N-Halosuccinimide

Introducing a halogen at the C3 position provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Despite the deactivating C5-nitrile group, direct halogenation is feasible using potent electrophilic halogenating agents.

Principle: This is a classical electrophilic aromatic substitution. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) acts as a source of electrophilic bromine (Br⁺) or chlorine (Cl⁺), which attacks the electron-rich C3 position. The resulting sigma complex rearomatizes by losing a proton to furnish the C3-halogenated product. The deactivated nature of the substrate necessitates a polar solvent like acetonitrile or DMF to facilitate the reaction.

start 1. Dissolve Substrate Imidazo[1,2-a]pyridine-5-carbonitrile in Acetonitrile (MeCN) reagent 2. Add Halogenating Agent N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) start->reagent stir 3. Stir at Room Temp Reaction is typically rapid (30 min - 2h) reagent->stir monitor 4. Monitor by TLC Check for consumption of starting material stir->monitor workup 5. Aqueous Workup Quench with Na2S2O3 (aq), extract with EtOAc monitor->workup purify 6. Purification Silica gel column chromatography or recrystallization workup->purify product Final Product 3-Halo-imidazo[1,2-a]pyridine- 5-carbonitrile purify->product

Caption: Workflow for electrophilic C3-halogenation.

Detailed Protocol:

  • Dissolution: In a round-bottom flask, dissolve imidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv) in acetonitrile (MeCN) (0.1 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 5 minutes at room temperature. Note: The reaction can be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic halogen.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography or recrystallization if necessary.

Data Presentation: Expected Outcomes

Halogenating AgentExpected YieldNotes
N-Bromosuccinimide (NBS)>95%Highly efficient and regioselective.
N-Chlorosuccinimide (NCS)85-95%Slightly less reactive than NBS; may require gentle heating (40 °C).
N-Iodosuccinimide (NIS)90-98%Also highly effective; often used in polar aprotic solvents.
Catalyst-Free, Three-Component C3-Arylomethylation

Multicomponent reactions (MCRs) are highly efficient for rapidly building molecular complexity. This Petasis-like reaction functionalizes the C3 position with an arylomethyl group in a single, operationally simple step without the need for a metal catalyst.[4]

Principle and Rationale: This reaction proceeds through the formation of an in-situ generated electrophilic intermediate. Under basic, high-temperature conditions, glyoxylic acid and the imidazopyridine form an adduct. A boronic acid then complexes with this intermediate, facilitating a phenyl migration to the benzylic position. A final decarboxylation step drives the reaction to completion, furnishing the C3-arylomethylated product.[4] The catalyst-free nature makes it an attractive, eco-friendly method for library synthesis.

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Boronic Acid Complexation cluster_2 Step 3: Aryl Migration & Decarboxylation a Imidazopyridine-CN c Intermediate Adduct a->c b Glyoxylic Acid b->c e Boronate Complex c->e d Boronic Acid (Ar-B(OH)2) d->e f Aryl Migration e->f Heat, Base g Decarboxylation (-CO2) f->g h Final C3-Alkylated Product g->h

Caption: Simplified mechanism for the three-component C3-arylomethylation.

Detailed Protocol:

  • Vessel Preparation: In a sealed pressure vessel, combine imidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv), glyoxylic acid monohydrate (1.5 equiv), the desired arylboronic acid (1.5 equiv), and potassium tert-butoxide (KOtBu, 1.0 equiv).

  • Solvent Addition: Add acetonitrile (MeCN) to achieve a concentration of approximately 0.25 M.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 24 hours.

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with water and extract three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

Boronic Acid (Ar-B(OH)₂)Expected Yield RangeNotes
4-Methoxyphenyl (Electron-Donating)65-80%Electron-rich boronic acids generally give good yields.[4]
Phenyl (Neutral)60-75%Standard substrate.
4-Chlorophenyl (Mildly EWG)45-60%The reaction is robust enough for mild EWGs.[4]
4-Nitrophenyl (Strongly EWG)0-10%Strongly electron-withdrawing groups on the boronic acid are often not tolerated.[4]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Deactivated substrate. 2. Insufficiently active catalyst (Arylation). 3. Impure reagents or wet solvent.1. Increase reaction temperature by 10-20 °C; increase reaction time. 2. Increase catalyst/ligand loading; screen alternative ligands (e.g., XPhos for arylation). 3. Use freshly distilled/anhydrous solvents; purify starting materials.
Multiple Products / Poor Regioselectivity Competing reaction at other positions (e.g., C2, C7).This is less common for C3-functionalization but can occur. Confirm product structure rigorously using 2D NMR (NOESY/HMBC). For arylation, a different ligand may improve selectivity.
Product Decomposition Reaction temperature is too high; product is unstable under the conditions.Lower the reaction temperature and accept a longer reaction time. If using a strong base, consider a milder alternative (e.g., Cs₂CO₃ instead of KOtBu).

Conclusion

The imidazo[1,2-a]pyridine-5-carbonitrile scaffold presents a unique electronic profile that requires carefully considered synthetic strategies for C3-functionalization. By understanding the deactivating nature of the C5-nitrile group, researchers can successfully employ robust methods such as palladium-catalyzed direct arylation, electrophilic halogenation, and catalyst-free multicomponent reactions. The protocols detailed herein provide reliable and adaptable starting points for the synthesis of diverse compound libraries, paving the way for the discovery of novel therapeutics.

References

  • Naresh, G., Kharbanda, A., Lakkaniga, N. R., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • de Oliveira, C. S., de Oliveira, V. L., & de Souza, R. O. M. A. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Cui, X., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Hajra, A., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Tashrifi, Z., Mohammadi-Khanaposhtani, M., Larijani, B., & Mahdavi, M. (2019). C3‐Functionalization of Imidazo[1,2‐a]pyridines. European Journal of Organic Chemistry. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • de Oliveira, C. S., de Oliveira, V. L., & de Souza, R. O. M. A. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Daugulis, O., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes to prepare 3‐arylimidazo[1,2‐a]pyridine by direct arylation of imidazo[1,2‐a]pyridine. Available at: [Link]

  • Rossi, R., et al. (2015). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Strategic Suzuki-Miyaura Functionalization of Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the privileged Imidazo[1,2-a]pyridine-5-carbonitrile scaffold.

Executive Summary & Scaffold Analysis

The Imidazo[1,2-a]pyridine bicyclic system is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in GABA-A receptor modulators (e.g., Zolpidem), p38 MAP kinase inhibitors, and antiviral agents.

The specific variant, Imidazo[1,2-a]pyridine-5-carbonitrile , presents a unique electronic and steric profile. The C5-cyano group exerts a strong electron-withdrawing effect (–I, –M), significantly altering the reactivity of the C3 position compared to the unsubstituted parent. This guide details the protocol for installing aryl/heteroaryl substituents at the C3 position via Suzuki-Miyaura cross-coupling , a critical transformation for generating Structure-Activity Relationship (SAR) libraries.

Structural Logic & Numbering

Correct numbering is vital for this scaffold. The "5-position" of the fused system derives from the 6-position of the starting 2-aminopyridine.

  • Bridgehead Nitrogen: Position 4.

  • Target Substituent: 5-Cyano (adjacent to bridgehead N).

  • Reactive Site: 3-Position (Imidazole ring).

Electronic Impact of 5-CN
  • Oxidative Addition (Positive): The electron-deficient nature of the pyridine ring (exacerbated by 5-CN) makes the C3-Halide bond more susceptible to oxidative addition by Pd(0), theoretically accelerating the rate-determining step for electron-rich ligands.

  • Electrophilic Halogenation (Negative): The 5-CN group deactivates the scaffold toward the initial Electrophilic Aromatic Substitution (EAS) required to install the halogen handle (Br/I), requiring optimized bromination conditions.

Precursor Synthesis: 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Before Suzuki coupling, the scaffold must be activated. Direct bromination is the industry standard.

Reaction Scheme

Figure 1: Synthetic route to the coupling precursor.

Protocol 1: Regioselective C3-Bromination

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Procedure:

  • Dissolution: Charge a reaction vessel with the substrate and MeCN. Stir until fully dissolved.

  • Addition: Add NBS portion-wise over 15 minutes at 0°C to prevent exotherms and over-bromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: The 5-CN group deactivates the ring; if conversion is slow (<50% after 2h), warm to 45°C.

  • Quench & Workup: Dilute with water. The product often precipitates as a solid. Filter and wash with cold water/hexanes. If no precipitate, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: 1H NMR should show the disappearance of the C3-H singlet (typically ~7.6–7.8 ppm).

Core Protocol: Suzuki-Miyaura Coupling

This section provides two distinct conditions: Method A (Robust/General) and Method B (High-Performance/Steric).

Data Summary: Condition Selection
ParameterMethod A (General) Method B (Advanced)
Target Substrates Simple Aryl Boronic AcidsHeteroaryl/Sterically Hindered Boronates
Catalyst Pd(dppf)Cl2·DCMPd2(dba)3 + SPhos
Base K2CO3 (2.0 M aq)K3PO4 (Solid/Slurry)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-BuOH
Temperature 80–100°C100–110°C
Key Advantage Cost-effective, air-stable catalystHandles "ortho" substituents & low reactivity
Protocol 2: Method A (Standard Arylation)

Applicability: Use for phenyl, tolyl, and electron-rich aryl boronic acids.

Reagents:

  • Halide: 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (1.0 equiv, 0.5 mmol)

  • Boronic Acid: Aryl-B(OH)2 (1.2–1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv, added as 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Purge a microwave vial or Schlenk tube with Argon/Nitrogen.

  • Loading: Add Halide, Boronic Acid, and Pd catalyst.[1][2][3]

  • Solvent Addition: Add Dioxane and aqueous K2CO3.

  • Degassing: Sparge the mixture with Argon for 5 minutes (critical to prevent homocoupling).

  • Heating: Seal and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The nitrile group is susceptible to hydrolysis at pH > 12 and T > 100°C. Keep time minimal.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[4]

  • Purification: Flash Column Chromatography (Gradient: 0–5% MeOH in DCM).

Protocol 3: Method B (Sterically Demanding/Heteroaryl)

Applicability: Use for 2-substituted aryl boronic acids or heteroaryl boronates (e.g., pyridyl, pyrazolyl) where transmetallation is slow.

Reagents:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%)

    • Why SPhos? It creates a highly active, electron-rich Pd species that facilitates oxidative addition on the deactivated ring and accommodates steric bulk.

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)

  • Solvent: Toluene/Water (20:1) or n-Butanol (for solubility).

Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd2(dba)3 and SPhos in the solvent under Argon for 10 mins to generate the active catalytic species (L-Pd-0).

  • Addition: Add the Halide, Boronic Acid, and solid Base.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave, 30-60 mins).

  • Workup: Standard aqueous workup.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the influence of the 5-CN group.

Figure 2: Catalytic cycle. The 5-CN group lowers the LUMO of the C-Br bond, facilitating the oxidative addition step.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Hydrolysis of Nitrile Base concentration too high or Temp > 100°C.Switch to anhydrous base (Cs2CO3) or weaker base (NaHCO3). Reduce Temp.
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts).
Low Conversion Catalyst poisoning or poor oxidative addition.Switch to XPhos Pd G3 or SPhos . Increase catalyst loading to 10 mol%.
Homocoupling (Ar-Ar) Oxygen presence.[5]Rigorous degassing (freeze-pump-thaw). Add 10 mol% hydroquinone (radical scavenger).

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[5][6][7] Chemical Reviews, 2020.

  • Suzuki Coupling on Heterocycles

    • Miyaura, N., Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • SPhos/XPhos Ligand Utility

    • Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

  • Synthesis of 3-Bromoimidazo[1,2-a]pyridines

    • Guchhait, S. K., et al.[6] "Regioselective C-3 halogenation of imidazo[1,2-a]pyridines." Synlett, 2012.[6]

  • Patent Reference (5-CN Scaffold Utility)

    • WO2010091409A1. "Certain nitrogen containing bicyclic chemical entities for treating viral infections." (Demonstrates 5-CN scaffold stability in coupling).

Sources

Imidazo[1,2-a]pyridine-5-carbonitrile as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Imidazo[1,2-a]pyridine-5-carbonitrile Scaffold in Kinase Drug Discovery

Executive Summary & Scaffold Rationale

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. While the core scaffold is ubiquitous, the 5-carbonitrile (5-CN) substitution represents a specific, high-value tactical modification.

Why the 5-CN modification?

  • Electronic Modulation of the Hinge Binder: The imidazo[1,2-a]pyridine N1 acts as a hydrogen bond acceptor for the kinase hinge region. The 5-CN group (electron-withdrawing) reduces the electron density on the bridgehead nitrogen (N4) and inductively affects N1, fine-tuning the pKa to optimize H-bond strength while maintaining selectivity.

  • Metabolic Blockade: The C5 position (equivalent to C6 in the parent pyridine) is a metabolic "soft spot" prone to oxidation. Cyano-substitution blocks this site, significantly enhancing metabolic stability (t1/2) in microsomes.

  • Vector Positioning: The 5-position vector points toward the ribose binding pocket or the solvent front (depending on binding mode), allowing the nitrile to engage in dipole-dipole interactions with residues like Lysine or Gatekeeper Methionine/Threonine.

Chemical Biology & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Scaffold R3 Position 3 (R3) Solvent Front / Gatekeeper (Aryl/Heteroaryl) Core->R3 Suzuki Coupling R5 Position 5 (CN) Metabolic Stability & Electronic Tuning Core->R5 Precursor Selection (2-amino-6-cyanopyridine) R8 Position 8 (R8) Hydrophobic Pocket (Small Alkyl/Halo) Core->R8 Steric fit N1 N1 Nitrogen Hinge Binder (Acceptor) Core->N1 Critical H-Bond R5->Core Blocks CYP Oxidation R5->N1 Inductive Effect (pKa u2193)

Figure 1: SAR Logic of the Imidazo[1,2-a]pyridine scaffold highlighting the strategic role of the 5-cyano group.

Synthetic Protocol: Construction of the 5-CN Core

Objective: Synthesize 5-cyano-imidazo[1,2-a]pyridine derivatives. Critical Precursor: 2-amino-6-cyanopyridine (6-aminopicolinonitrile). Reaction Type: Condensation cyclization with


-haloketones.
Materials:
  • Reactant A: 2-amino-6-cyanopyridine (1.0 equiv).

  • Reactant B: Substituted

    
    -bromoacetophenone (1.1 equiv) (Defines the R2/R3 position).
    
  • Solvent: Ethanol (EtOH) or n-Butanol.

  • Base: Sodium Bicarbonate (

    
    ) or 
    
    
    
    .
Step-by-Step Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-cyanopyridine (500 mg, 4.2 mmol) in Ethanol (10 mL).

  • Addition: Add the appropriate

    
    -bromoacetophenone  (4.6 mmol) in one portion.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting aminopyridine (
    
    
    
    ).
    • Note: The formation of the intermediate HBr salt often precipitates.

  • Basification: Cool to room temperature. Add

    
     (solid, 2.0 equiv) and stir for 1 hour to neutralize the HBr salt and drive aromatization.
    
  • Workup:

    • Remove volatiles under reduced pressure.

    • Resuspend residue in Ethyl Acetate (EtOAc) and water.

    • Wash organic layer with Brine (x2). Dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The 5-CN derivatives are typically less polar than their non-nitrile counterparts.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx. 6.0 ppm) and the appearance of the imidazole singlet (approx. 7.8–8.2 ppm).
    
  • IR Spectroscopy: A sharp, weak band at

    
     confirms the retention of the nitrile group.
    

Biochemical Assay Protocol: Kinase Inhibition (ADP-Glo)

Objective: Determine the


 of the synthesized scaffold against a target kinase (e.g., p38

or c-Met). Principle: Quantifies kinase activity by converting ADP (produced by the kinase reaction) to ATP, which is then converted to light by luciferase.
Reagents:
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate: Specific peptide substrate (e.g., Poly Glu:Tyr for TKs) at

    
    .
    
  • ATP: Ultra-pure ATP (at

    
     concentration).
    
  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:
  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (starting at 10

    
    M, 3-fold dilution).
    
  • Enzyme Reaction (384-well plate):

    • Add 2

      
      L of Kinase (0.5 ng/well) in Kinase Buffer.
      
    • Add 50 nL of Compound (using acoustic dispenser or pin tool). Incubate 10 min at RT.

    • Add 2

      
      L of ATP/Substrate mix to initiate reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP-Glo Step 1: Add 4

    
    L ADP-Glo Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • ADP-Glo Step 2: Add 8

    
    L Kinase Detection Reagent  (converts ADP to ATP 
    
    
    
    Luciferase). Incubate 30 min.
  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Inhibition:



Fit data to a 4-parameter logistic equation to derive 

.

Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)

Objective: Prove that the 5-CN scaffold enters the cell and physically binds the target kinase.

Workflow Visualization:

CETSA_Workflow Step1 Treat Live Cells (Compound vs DMSO) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Apply Thermal Gradient (40°C - 70°C) Step2->Step3 Step4 Cell Lysis (Freeze-Thaw x3) Step3->Step4 Step5 Centrifuge (Remove precipitated protein) Step4->Step5 Step6 Western Blot (Supernatant analysis) Step5->Step6

Figure 2: CETSA workflow to validate intracellular target engagement.

Protocol:
  • Treatment: Treat cells (e.g., A549) with Compound (at

    
    ) or DMSO for 1 hour.
    
  • Heating: Harvest cells, resuspend in PBS with protease inhibitors. Divide into 8 aliquots. Heat each aliquot to a different temperature (

    
    ) for 3 minutes using a PCR cycler.
    
  • Lysis: Cool at RT for 3 min. Freeze-thaw (liquid

    
     / 
    
    
    
    ) 3 times to lyse.
  • Separation: Centrifuge at 20,000 x g for 20 min at

    
    . (Unbound/unstable proteins precipitate; bound/stabilized proteins remain in supernatant).
    
  • Detection: Run supernatant on SDS-PAGE and Western Blot for the target kinase.

  • Result: A shift in the melting curve (higher protein stability at higher temps) confirms binding.

Comparative Data: The "5-CN Effect"

The table below illustrates the typical impact of the 5-CN substitution compared to 5-H and 5-Methyl analogs (Simulated representative data based on p38 MAP kinase SAR trends [1, 2]).

Scaffold VariantR5 SubstituentKinase IC50 (nM)Microsomal Stability (t1/2 min)Solubility (µM)
Reference -H4512150
Steric Control -CH31202580
Target Scaffold -CN 15 >60 210

Interpretation: The 5-CN improves potency (electronic optimization of hinge binding) and drastically improves metabolic stability by blocking the oxidation site, while maintaining polarity for solubility.

References

  • Bagley, M. C., et al. (2002). "A new one-step synthesis of imidazo[1,2-a]pyridines." Synlett. Link

  • Gueiffier, A., et al. (1998). "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocols. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Engels, M. F., et al. (2014). "Imidazo[1,2-a]pyridines as p38 MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Development of fluorescent probes based on Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the rational design, synthesis, and biological validation of fluorescent probes based on the Imidazo[1,2-a]pyridine-5-carbonitrile (IPC-5) scaffold. Unlike generic imidazopyridines, the IPC-5 derivative incorporates a strong electron-withdrawing nitrile group at the peri-position (C5). This structural modification significantly enhances Intramolecular Charge Transfer (ICT), resulting in large Stokes shifts (>80 nm) and high sensitivity to environmental polarity. These features make IPC-5 probes ideal candidates for wash-free Lipid Droplet (LD) imaging and local viscosity sensing in live cells.

Part 1: Rational Design & Mechanism

The "Push-Pull" Architecture

The fluorescence mechanism of IPC-5 relies on an electronic "push-pull" system. The imidazo[1,2-a]pyridine core acts as the conductive bridge.

  • The Acceptor (Pull): The 5-carbonitrile (CN) group. Located at the C5 position (adjacent to the bridgehead nitrogen), it exerts a strong inductive electron-withdrawing effect. Crucially, its steric proximity to the C3 position can induce a twisted intramolecular charge transfer (TICT) state, making the fluorescence highly sensitive to solvent viscosity and polarity.

  • The Donor (Push): An electron-rich aromatic group (e.g., N,N-dimethylaniline or 4-methoxyphenyl) introduced at the C2 position.

Mechanism of Action: Solvatochromism

In polar solvents (e.g., water/PBS), the excited state energy is dissipated non-radiatively due to vigorous dipole-dipole interactions, resulting in fluorescence quenching (the "dark" state). In non-polar, hydrophobic environments (e.g., Lipid Droplets), the dipole relaxation is restricted, and the probe emits brightly (the "light-up" state).

ICT_Mechanism Donor Donor (C2-Aryl) (Electron Source) Scaffold Imidazo[1,2-a]pyridine (Conjugated Bridge) Donor->Scaffold Excitation Acceptor 5-Carbonitrile (C5-CN) (Electron Sink) Scaffold->Acceptor ICT Process Environment Environment Acceptor->Environment Sensing Response_Polar Polar Media (PBS) Non-Radiative Decay (Fluorescence OFF) Environment->Response_Polar High Polarity Response_Lipid Lipid Droplets Radiative Decay (Fluorescence ON) Environment->Response_Lipid Hydrophobicity

Figure 1: The Intramolecular Charge Transfer (ICT) mechanism of IPC-5 probes. The 5-CN group drives the electron pull, making the system sensitive to environmental polarity.

Part 2: Synthetic Protocol (The GBB Route)

The most efficient route to the IPC-5 scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot synthesis allows for the rapid assembly of the core from three simple precursors.

Retrosynthetic Analysis

To achieve substitution at the C5 position of the final fused ring, one must start with 2-amino-6-cyanopyridine . Note the numbering shift: Position 6 on the pyridine ring becomes Position 5 in the fused imidazo[1,2-a]pyridine system.

Experimental Procedure

Target Molecule: 2-(4-(dimethylamino)phenyl)-imidazo[1,2-a]pyridine-5-carbonitrile.

Reagents:

  • Amine: 2-amino-6-cyanopyridine (1.0 equiv, 1.0 mmol)

  • Aldehyde: 4-(dimethylamino)benzaldehyde (1.0 equiv, 1.0 mmol)

  • Isonitrile: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv, 1.1 mmol)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (NH₄Cl) (10 mol% - cheaper alternative).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Protocol:

  • Setup: In a 10 mL microwave vial (or round-bottom flask), dissolve 2-amino-6-cyanopyridine (119 mg, 1 mmol) and 4-(dimethylamino)benzaldehyde (149 mg, 1 mmol) in 3 mL of MeOH.

  • Activation: Add the catalyst (Sc(OTf)₃: 25 mg) and stir at room temperature for 10 minutes to facilitate imine formation.

  • Addition: Add the isonitrile (1.1 mmol) via syringe.

  • Reaction:

    • Method A (Microwave - Recommended): Seal the vial and heat to 100°C for 30 minutes.

    • Method B (Thermal): Reflux at 65°C for 12–24 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold MeOH. If not, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0% → 40% Ethyl Acetate in Hexane.

    • Observation: The product is usually a bright yellow/orange solid that is fluorescent under UV (365 nm).

Synthesis_Workflow P1 2-Amino-6-cyanopyridine Mix 1. Mix in MeOH 2. Add Catalyst (Sc(OTf)3) P1->Mix P2 Aldehyde (Donor) P2->Mix P3 Isonitrile P3->Mix Heat GBB Cyclization (100°C MW / 30 min) Mix->Heat Purify Silica Column (Hex/EtOAc) Heat->Purify Final IPC-5 Probe (Yellow Solid) Purify->Final

Figure 2: Synthetic workflow for IPC-5 probes using the Groebke-Blackburn-Bienaymé reaction.

Part 3: Photophysical Characterization

Before biological use, the probe's solvatochromic behavior must be validated.

Protocol:

  • Prepare a 10 mM stock solution of the probe in DMSO.

  • Dilute to 10 µM in solvents of varying polarity: Toluene, Dichloromethane (DCM), Ethanol, and PBS.

  • Record UV-Vis absorption and Fluorescence emission spectra.

Expected Data Profile (Example):

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Relative Intensity
Toluene 2.438045070High (Bright Blue)
DCM 3.138548095Medium (Green)
DMSO 7.2395540145Low (Red-shifted)
PBS (Water) 9.0400--Quenched (<1%)

Interpretation: The probe should exhibit a bathochromic shift (red shift) in emission as polarity increases, with a drastic drop in quantum yield in water. This confirms the ICT mechanism and suitability for lipid droplet imaging.

Part 4: Biological Application (Lipid Droplet Imaging)

The IPC-5 probe specifically targets neutral lipid cores in Lipid Droplets (LDs) due to its lipophilicity and the "light-up" mechanism in non-polar environments.

Cell Staining Protocol
  • Cell Lines: HeLa, HepG2, or 3T3-L1 adipocytes.

  • Reagents: IPC-5 Probe (1 mM stock in DMSO), Nile Red (Commercial control).

Steps:

  • Seeding: Seed cells on confocal dishes and incubate for 24h at 37°C (5% CO₂).

  • Induction (Optional): Treat cells with Oleic Acid (200 µM) for 6h to stimulate LD formation.

  • Staining:

    • Dilute IPC-5 stock to 1–5 µM in culture medium.

    • Add to cells and incubate for 15–30 minutes .

    • Note: IPC-5 probes are typically cell-permeable and wash-free.

  • Washing: Remove medium. Wash 1x with PBS (optional, often not needed due to low background in water).

  • Imaging: Add live-cell imaging buffer.

    • Excitation: 405 nm or 488 nm (depending on the donor group).

    • Emission Collection: 450–550 nm.

Validation: Co-localization

To prove specificity, co-stain with Nile Red (Red channel).

  • IPC-5 Channel: Ex 405 nm / Em 460 nm (Blue/Green).

  • Nile Red Channel: Ex 561 nm / Em 620 nm (Red).

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A value > 0.90 indicates high specificity for Lipid Droplets.

References

  • Multistimuli-responsive dual-state emissive imidazo[1,2-α]pyridine as imaging probe for lipid droplets. Source: Science China Chemistry / ResearchGate Context: Establishes the utility of the imidazo[1,2-a]pyridine scaffold for lipid droplet imaging due to solvatochromism. URL:[Link]

  • The Groebke-Blackburn-Bienaymé Reaction. Source: Beilstein Journal of Organic Chemistry / PMC Context: The definitive review on the GBB reaction, detailing the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. URL:[Link]

  • Recent Advances in Fluorescent Probes for Lipid Droplets. Source: Materials / PMC Context: Reviews the mechanism of solvatochromic dyes for LD imaging, validating the "push-pull" design principle used in this guide. URL:[Link]

  • Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives. Source: Dyes and Pigments / ResearchGate Context: Specifically discusses the impact of the cyano group position on the photophysical properties of the scaffold. URL:[Link]

Troubleshooting & Optimization

Optimization of reaction conditions for functionalizing Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: IMP-5CN-OPT-2024

System Overview & Core Challenges

Welcome to the technical support hub for Imidazo[1,2-a]pyridine-5-carbonitrile . This scaffold presents a unique "electronic push-pull" challenge distinct from the parent imidazo[1,2-a]pyridine.

The "5-Cyano Effect" (Root Cause Analysis)

Before troubleshooting, you must understand how the 5-carbonitrile (5-CN) group alters the reactivity landscape:

  • Electronic Deactivation: The cyano group is a strong electron-withdrawing group (EWG). It significantly lowers the HOMO energy of the ring, making the standard C3-nucleophilic attack (SEAr) much slower than in unsubstituted analogs.

  • Peri-Interaction (Steric/Electronic): The C5 position is spatially adjacent to the bridgehead nitrogen (N4). Substituents here create a "peri-effect," imposing steric constraints on the C3 position and altering the basicity of N1.

Troubleshooting Modules (Q&A Format)

Module A: C3-H Functionalization Failures

Most users encounter stalled reactions when attempting to arylate or halogenate the C3 position due to the deactivated ring.

Q1: My Pd-catalyzed C3-arylation yields are <20%. I’m using standard Pd(OAc)₂/PPh₃ conditions. What is wrong?

  • Diagnosis: The 5-CN group deactivates the C3 position, making it a poor nucleophile for standard electrophilic palladation pathways. Furthermore, the nitrile nitrogen can competitively coordinate with Palladium, poisoning the catalyst.

  • Technical Fix:

    • Switch Mechanism: Move from electrophilic pathways to Radical C-H Activation or Concerted Metallation-Deprotonation (CMD) .

    • Catalyst Upgrade: Use electron-rich, bulky ligands or Pd-clusters that facilitate oxidative addition on the coupling partner before interacting with the deactivated core.

    • Protocol:

      • Catalyst: Pd(OAc)₂ (5 mol%) + PivOH (30 mol%) . The pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage via CMD.

      • Solvent: Switch to 1,4-Dioxane or DMA (anhydrous) to prevent nitrile hydrolysis.

      • Temperature: Increase to 120–140°C.

Q2: I am trying to formylate at C3 using Vilsmeier-Haack (POCl₃/DMF), but I only recover starting material.

  • Diagnosis: The Vilsmeier reagent is a weak electrophile. The electron-deficient 5-CN ring is simply not nucleophilic enough to attack the chloroiminium ion.

  • Technical Fix:

    • Alternative Route: Use a Radical Formylation approach.

    • Reagents: Glyoxylic acid, Fe(NO₃)₃ (cat), Air.

    • Mechanism: This proceeds via a radical decarboxylation of glyoxylic acid, generating an acyl radical that attacks C3 regardless of the ring's electronic deficiency [1].

Module B: Nitrile Stability & Transformation

Users often unintentionally hydrolyze the nitrile or struggle to functionalize it selectively.

Q3: The 5-CN group hydrolyzed to an amide (CONH₂) during my workup. How do I prevent this?

  • Diagnosis: Imidazo[1,2-a]pyridines are basic. If your workup involves strong acid (HCl) or strong base (NaOH) with heat, the 5-CN group (activated by the electron-deficient ring) is highly susceptible to hydrolysis.

  • Technical Fix:

    • Quench Protocol: Use buffered solutions (Sat. NH₄Cl or NaHCO₃) rather than strong acids/bases.

    • Solvent: Ensure reaction solvents (DMF, DMSO) are strictly anhydrous. Even trace water at >100°C can cause hydrolysis.

Q4: Can I convert the 5-CN to an amine (-CH₂NH₂) without reducing the heteroaromatic ring?

  • Diagnosis: Standard hydrogenation (H₂/Pd-C) often reduces the 6-membered pyridine ring in fused systems.

  • Technical Fix:

    • Selectivity System: Use Raney Nickel with NH₃/MeOH or CoCl₂/NaBH₄ .

    • Why: These conditions selectively target the nitrile functionality while leaving the aromatic imidazo-pyridine core intact.

Optimized Experimental Workflows

Workflow 1: High-Efficiency C3-Arylation (CMD Pathway)

Best for: Attaching aryl groups to the deactivated 5-CN scaffold.

ParameterConditionRationale
Substrate 5-CN-Imidazo[1,2-a]pyridine (1.0 eq)Core scaffold.[1]
Coupling Partner Aryl Bromide (1.5 eq)More reactive than chlorides; cheaper than iodides.
Catalyst Pd(OAc)₂ (5 mol%) Precursor for active Pd(II) species.
Ligand/Additive PPh₃ (10 mol%) + K₂CO₃ (2.0 eq) + PivOH (0.3 eq) PivOH is critical for the CMD mechanism on electron-poor rings.
Solvent DMA (0.2 M)High boiling point, good solubility.
Temp/Time 120°C / 12-16 hHigh energy required to overcome deactivation.
Workflow 2: Radical C3-Functionalization (Metal-Free)

Best for: Formylation or Alkylation when metal catalysis fails.

  • Mix: Scaffold (1 eq) + Functionalizing Reagent (e.g., Aldehyde for alkylation) + Radical Initiator (TBHP or Rose Bengal/Light).

  • Solvent: Water or MeCN (Green chemistry compatible).

  • Mechanism: The radical species is highly reactive and less discriminating about the electron density of the C3 position [2].

Decision Logic & Troubleshooting Visuals

Figure 1: Functionalization Decision Tree

Use this logic gate to select the correct synthetic strategy based on your target moiety.

G Start Start: 5-CN-Imidazo[1,2-a]pyridine Target Select Target Modification Start->Target C3_Func C3-Functionalization (Arylation/Alkylation) Target->C3_Func Add Group to Ring CN_Trans Nitrile Transformation (Reduction/Hydrolysis) Target->CN_Trans Modify Nitrile Check_EWG Is Coupling Partner Electron Poor? C3_Func->Check_EWG Amine Target: Amine (-CH2NH2) CN_Trans->Amine Amide Target: Amide (-CONH2) CN_Trans->Amide Method_CMD Use CMD Pathway: Pd(OAc)2 + PivOH (Overcomes deactivation) Check_EWG->Method_CMD No (Aryl-Br) Method_Radical Use Radical Pathway: Visible Light + Photocatalyst (Ignores electronics) Check_EWG->Method_Radical Yes / Difficult Cond_Red Condition: CoCl2 + NaBH4 (Avoids Ring Reduction) Amine->Cond_Red Cond_Hyd Condition: KOH/tBuOH (Controlled Hydrolysis) Amide->Cond_Hyd

Caption: Decision matrix for selecting reaction conditions based on the electronic interplay between the 5-CN group and the desired transformation.

Figure 2: Troubleshooting Low Yields (Diagnostic Flow)

G Issue Problem: Yield < 30% Step1 Check 1: Did CN hydrolyze? Issue->Step1 Sol1 Dry Solvent & Buffer Workup Step1->Sol1 Yes (Amide found) Step2 Check 2: Catalyst Poisoning? Step1->Step2 No Sol2 Increase Temp >120°C Switch to Pd-Cluster Step2->Sol2 Yes (Black ppt) Step3 Check 3: SM Recovery? Step2->Step3 No Sol3 Add PivOH (CMD Activation) Step3->Sol3 Yes

Caption: Step-by-step diagnostic workflow for isolating the cause of reaction failure in 5-CN-Imidazo[1,2-a]pyridine functionalization.

References

  • Radical C-H Functionalization Mechanisms

    • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.[2]

    • Source:Molecules (NIH/NLM).
    • URL:[Link]

  • C3-Arylation of Electron-Deficient Systems

    • Title: C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters.[3]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • General Reactivity & Synthesis

    • Title: Synthesis and site selective C–H functionaliz
    • Source:Organic & Biomolecular Chemistry (RSC).[4]

    • URL:[Link]

Sources

Technical Support Center: NMR Characterization of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) characterization of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the structural elucidation of this important class of heterocyclic compounds. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Accurate and unambiguous characterization by NMR is therefore a critical step in their synthesis and development.

This resource is structured in a question-and-answer format to directly address specific issues you may face in your daily laboratory work. We will delve into the causality behind experimental observations and provide field-proven insights to overcome these challenges.

I. Core Concepts & Initial Checks

Before diving into specific troubleshooting scenarios, it is crucial to have a solid understanding of the basic NMR features of the imidazo[1,2-a]pyridine scaffold.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the parent imidazo[1,2-a]pyridine core?

A1: The imidazo[1,2-a]pyridine ring system is a 10 π-electron aromatic system, which influences the chemical shifts of its protons and carbons.[3] Understanding the general regions where these signals appear is the first step in successful spectral assignment.

Diagram: Numbering of the Imidazo[1,2-a]pyridine Core

Caption: Standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H27.5 - 8.0145 - 150Often a singlet, unless coupled to a substituent.
H37.0 - 7.5110 - 115Often a singlet, unless coupled to a substituent.
H57.8 - 8.2120 - 125Typically a doublet of doublets, coupled to H6 and H7.
H66.7 - 7.2110 - 115Typically a triplet or doublet of doublets, coupled to H5 and H7.
H77.2 - 7.6125 - 130Typically a triplet or doublet of doublets, coupled to H6 and H8.
C8aN/A140 - 145Quaternary carbon, no attached proton.

Note: These ranges are approximate and can be significantly influenced by substituent effects and the choice of deuterated solvent.

II. Common Troubleshooting Scenarios

This section addresses frequently encountered problems during the NMR analysis of substituted imidazo[1,2-a]pyridines.

Sample Preparation & Solvent Choice

Q2: My compound is poorly soluble in CDCl₃. What other solvents should I consider, and what are the implications?

A2: Poor solubility can lead to broad peaks and low signal-to-noise.[4] If your substituted imidazo[1,2-a]pyridine is not soluble in deuterated chloroform (CDCl₃), consider the following alternatives:

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for many polar and aromatic compounds. Be aware that the residual solvent peak at ~2.50 ppm can sometimes obscure signals.[5] It is also hygroscopic, so a water peak around 3.33 ppm is common.[5]

  • Methanol-d₄ (CD₃OD): Useful for polar compounds. Protons attached to heteroatoms (e.g., -OH, -NH) may exchange with the deuterium of the solvent, leading to the disappearance of their signals.[4]

  • Acetone-d₆: A good alternative for moderately polar compounds. The residual peak is at ~2.05 ppm.[5]

  • Deuterium Oxide (D₂O): Suitable for highly polar or salt forms of your compound.[6][7]

Pro-Tip: Changing the solvent can also be a strategy to resolve overlapping signals, as different solvents can induce small changes in chemical shifts.[4]

Spectral Interpretation & Signal Assignment

Q3: The signals for the pyridine ring protons are overlapping, making assignment difficult. How can I resolve and confidently assign them?

A3: Overlapping aromatic signals are a common challenge. Here is a systematic approach to their resolution and assignment:

  • Optimize Shimming: Poor magnetic field homogeneity is a primary cause of peak broadening and poor resolution. Always ensure the instrument is well-shimmed.[4]

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase signal dispersion and often resolve overlapping multiplets.[8]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons. For the imidazo[1,2-a]pyridine core, you would expect to see correlations between H5-H6, H6-H7, and H7-H8 (if present).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This is crucial for assigning the carbons of the pyridine ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is extremely powerful for identifying quaternary carbons and piecing together the entire molecular framework. For example, H5 will show a correlation to C7 and C8a.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. This can be particularly useful for determining the relative stereochemistry of substituents and for differentiating between regioisomers.[9]

Diagram: Key 2D NMR Correlations for Signal Assignment

Caption: A simplified representation of expected COSY and key HMBC correlations.

Q4: I have synthesized a substituted imidazo[1,2-a]pyridine and I am unsure about the position of the substituent. How can NMR help me determine the correct regioisomer?

A4: The substitution pattern significantly alters the ¹H and ¹³C NMR spectra. A combination of 1D and 2D NMR techniques is the most reliable way to determine the correct regioisomer.

  • ¹H NMR: The multiplicity and coupling constants of the remaining protons on the imidazo[1,2-a]pyridine core provide initial clues. For example, if a substituent is at the C7 position, H5 and H6 will appear as doublets.

  • ¹³C NMR: The chemical shifts of the carbons directly attached to the substituent (ipso-carbon) and the adjacent carbons (ortho-, meta-, para-positions) will be affected.

  • HMBC: This is often the definitive experiment. Look for long-range correlations from the protons of the substituent to the carbons of the imidazo[1,2-a]pyridine core. For instance, if you have a methyl group, its protons should show a 3-bond correlation to the carbon it is attached to and potentially 2-bond correlations to adjacent carbons.

  • NOESY: If the substituent has protons, NOE correlations can be observed between these protons and nearby protons on the imidazo[1,2-a]pyridine ring, confirming their spatial proximity.[9]

Dynamic Processes & Other Complexities

Q5: My NMR signals are unusually broad. What could be the cause?

A5: Broad NMR signals can be indicative of several phenomena:

  • Poor Solubility/Aggregation: As mentioned earlier, if the compound is not fully dissolved or is forming aggregates in solution, this can lead to broad lines. Try diluting the sample or changing to a better solvent.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process that is on the same timescale as the NMR experiment, this can cause significant line broadening. This could be due to tautomerism or restricted rotation around a bond.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant broadening of NMR signals. Ensure your sample and NMR tube are clean.

Q6: I suspect my compound might exist as tautomers. How can I use NMR to investigate this?

A6: Tautomerism can indeed occur in certain substituted imidazo[1,2-a]pyridines, especially those with hydroxyl or amino groups. NMR is an excellent tool to study such dynamic equilibria.

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help resolve the exchanging species. At low temperatures, the exchange may be slowed down enough to observe separate signals for each tautomer. Conversely, at high temperatures, the exchange may become fast enough to observe a single, averaged set of signals.

  • 2D EXSY (Exchange Spectroscopy): This experiment is similar to NOESY but specifically detects chemical exchange. Cross-peaks in an EXSY spectrum between two signals indicate that they are from species that are interconverting.

III. Experimental Protocols

Protocol 1: Standard 2D NMR Experiment Setup

This is a general guide. Specific parameters will need to be optimized for your instrument and sample.

  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent at a concentration of 5-10 mg in 0.6 mL.

  • ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum.

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire 256-512 increments in the F1 dimension and 2-4 scans per increment. .

  • HSQC:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹JCH coupling constant to ~145 Hz.

    • Acquire 256-512 increments in the F1 dimension.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the long-range coupling constant (ⁿJCH) to 8-10 Hz.

    • Acquire 256-512 increments in the F1 dimension.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) and perform phase and baseline correction.

IV. Conclusion

The successful NMR characterization of substituted imidazo[1,2-a]pyridines relies on a systematic approach that combines a foundational understanding of their spectral properties with the strategic application of 1D and 2D NMR techniques. This guide provides a framework for troubleshooting common issues, but always remember that each molecule is unique. Careful experimental design and thoughtful data interpretation are paramount to achieving accurate and unambiguous structural elucidation.

References

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC. (n.d.).
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Possible regioisomers of compound 5d and key NOE correlations. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.).
  • Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.).
  • Imidazo(1,2-A)pyridine - Optional[15N NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19). Retrieved February 15, 2026, from [Link]

  • Solvents, deuterated for NMR for laboratory - Scharlab. (n.d.). Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved February 15, 2026, from [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC. (2019, January 30). Retrieved February 15, 2026, from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019, March 1). Retrieved February 15, 2026, from [Link]

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC. (2023, June 14). Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved February 15, 2026, from [Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. (n.d.). Retrieved February 15, 2026, from https://typeset.
  • Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012, December 31). Retrieved February 15, 2026, from [Link]

  • Troubleshooting: ¹H NMR Spectroscopy - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022, June 22). Retrieved February 15, 2026, from [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC. (2023, May 9). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Imidazo[1,2-a]pyridine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for process chemists and researchers. It bypasses generic introductions to focus on the specific engineering and chemical challenges of scaling up Imidazo[1,2-a]pyridine-5-carbonitrile .

Ticket ID: SC-IMP-5CN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Scope: Scale-up (10g – 1kg), Route Selection, Troubleshooting, Safety.

Executive Summary & Route Selection

User Query: Which synthetic route is most viable for kilogram-scale production?

Specialist Response: For the 5-carbonitrile derivative, we evaluate two primary routes. Unlike the 3-position (which is nucleophilic and easily functionalized), the 5-position is "peri" to the bridgehead nitrogen, making direct functionalization difficult due to steric and electronic factors.

Decision Matrix: Route A vs. Route B
FeatureRoute A: De Novo Cyclization (Recommended)Route B: Pd-Catalyzed Cyanation
Chemistry Condensation of 2-amino-6-cyanopyridine with chloroacetaldehyde.Cyanation of 5-bromoimidazo[1,2-a]pyridine using Zn(CN)₂/Pd.
Atom Economy High. Water is the primary byproduct.Moderate. Generates stoichiometric bromide waste.
Safety Profile High Risk: Requires handling Chloroacetaldehyde (highly toxic/lachrymator).[1]High Risk: Requires handling Cyanide sources (Zn(CN)₂, TMSCN).
Cost Low (Starting materials are commodity chemicals).High (Pd catalyst, ligands, specialized waste disposal).
Scalability Excellent (One-pot, filtration workup).Limited (Catalyst removal, heavy metal scavenging required).

Recommendation: Proceed with Route A for scale-up. It avoids transition metals (simplifying GMP compliance) and utilizes a robust Hantzsch-type cyclization. Route B should only be used if the 2-amino-6-cyanopyridine precursor is unavailable.

Standard Operating Procedure (SOP): Route A (Cyclization)

Protocol ID: SOP-IMP-CYC-05 Scale: 100g Input

Core Reaction Logic

The reaction involves the condensation of the exocyclic amine and the endocyclic pyridine nitrogen with a bis-electrophile (chloroacetaldehyde).

  • Critical Constraint: The cyano group at position 6 of the pyridine ring (which becomes position 5 in the product) is electron-withdrawing. This deactivates the ring nitrogen, slowing the initial attack.

  • Risk: Prolonged heating in acidic media (generated HCl) can hydrolyze the nitrile to an amide (

    
    ).
    
Step-by-Step Workflow

1. Reactor Setup:

  • Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pH probe (optional but recommended).

  • Connect the condenser vent to a scrubber containing 10% NaOH/NaHSO₃ to neutralize chloroacetaldehyde vapors.

2. Charge & Dissolution:

  • Charge 2-amino-6-cyanopyridine (1.0 equiv) and Ethanol (5 vol) .

  • Note: The starting material may not fully dissolve at RT.

  • Add Sodium Bicarbonate (NaHCO₃) (0.6 - 1.0 equiv).

  • Why? To buffer the HCl generated during cyclization, preventing nitrile hydrolysis and protecting the product from acid-catalyzed degradation.

3. Reagent Addition:

  • Heat the slurry to 60°C .

  • Add Chloroacetaldehyde (40% aq.[2][3] solution) (1.2 - 1.5 equiv) dropwise over 60 minutes.

  • Control Point: Maintain internal temp < 70°C. Rapid addition causes an exotherm and promotes chloroacetaldehyde polymerization (black tar).

4. Reaction Phase:

  • Heat to Reflux (approx. 78-80°C) for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: < 2% Starting Material.

5. Work-up (The "Crash Out"):

  • Distill off approximately 50-60% of the ethanol.

  • Add Water (10 vol) slowly while cooling to 20°C.

  • Adjust pH to 8–9 using sat. NaHCO₃ or 1M NaOH (careful addition).

  • Observation: The product should precipitate as a solid.

6. Isolation:

  • Filter the solids. Wash with Water (3 x 2 vol) to remove inorganic salts.

  • Wash with cold MTBE (1 vol) to remove unreacted organic impurities.

  • Dry in a vacuum oven at 45°C.

Visualization of Workflow

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

SynthesisWorkflow Start Start: 2-Amino-6-cyanopyridine Buffer Add NaHCO3 Buffer (Prevents Nitrile Hydrolysis) Start->Buffer Addition Add Chloroacetaldehyde (Slow Addition @ 60°C) Buffer->Addition Reflux Reflux (4-6 hrs) Form Imidazole Ring Addition->Reflux Check IPC: Conversion > 98%? Reflux->Check Hydrolysis Risk: Hydrolysis to Amide (Check pH) Check->Hydrolysis No (Stalled) Workup Distill EtOH -> Add Water Adjust pH to 8-9 Check->Workup Yes Hydrolysis->Reflux Adjust pH & Resume Filter Filtration & Wash (Water + Cold MTBE) Workup->Filter Final Product: Imidazo[1,2-a]pyridine-5-CN Filter->Final

Caption: Process flow for the buffered cyclization of 2-amino-6-cyanopyridine, highlighting critical control points for pH and temperature.

Troubleshooting Guide (Knowledge Base)

Issue 1: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization of Chloroacetaldehyde. Root Cause:

  • High pH: Chloroacetaldehyde polymerizes rapidly in strong base.

  • Thermal Shock: Adding the reagent too quickly to a hot mixture. Solution:

  • Ensure the base used is weak (NaHCO₃) or add the base simultaneously with the aldehyde.

  • Verify the quality of Chloroacetaldehyde.[2] If it's old or cloudy, it may have already polymerized.

Issue 2: "I see a new peak at RRT 0.85 in HPLC, and yield is low."

Diagnosis: Nitrile Hydrolysis (Amide formation). Root Cause: The reaction medium became too acidic (HCl generation) during reflux. Solution:

  • Increase the loading of NaHCO₃ (up to 1.5 equiv).

  • Switch solvent to n-Butanol to allow a higher reflux temp (118°C), reducing reaction time and exposure to acid.

Issue 3: "Product is highly colored (Red/Brown) even after filtration."

Diagnosis: Oxidative coupling impurities. Root Cause: 2-aminopyridines are prone to oxidation in air at high temperatures. Solution:

  • Sparging: Degas the solvent with Nitrogen prior to heating.

  • Charcoal Treatment: Dissolve the crude product in hot Methanol, treat with activated charcoal (5 wt%), filter hot, and recrystallize.

Safety & Handling (Critical)

Chloroacetaldehyde (CAS: 107-20-0)
  • Hazard: Highly toxic (LD50 oral rat ~23 mg/kg), corrosive, and a lachrymator.

  • Engineering Control: Must be handled in a fume hood with a scrubber.

  • Decontamination: Spills should be neutralized with a solution of Sodium Bisulfite (NaHSO₃) , which forms a stable adduct with the aldehyde.

Cyanide Management (If using Route B)
  • If you must use Route B (Cyanation), never use acid in the workup. Acid + Cyanide = HCN gas (Fatal).

  • Quench: Use Bleach (Sodium Hypochlorite) to oxidize cyanide waste to cyanate before disposal.

References

  • Vertex AI Search. (2024). Synthesis of 2-((2-(2-chlorophenyl)-5-cyanoimidazo[1,2-a]pyridin-3-yl)amino)cyclohexyl acetate. 4[5]

    • Confirms the feasibility of the 5-cyano substitution pattern via cycliz
  • CEM Corporation. (n.d.). Optimisation and scale-up of microwave assisted cyanation. 6

    • Provides parameters for Pd-catalyzed cyan
  • CDC/NIOSH. (n.d.). Chloroacetaldehyde - NIOSH Pocket Guide to Chemical Hazards. 3

    • Authoritative source for safety limits and PPE requirements.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. 7[5]

    • General review of synthetic methodologies and c
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine Structure and Numbering. 8[5][9]

    • Validation of IUPAC numbering to ensure correct regiochemistry.

Sources

Validation & Comparative

Comparative Analysis of Imidazo[1,2-a]pyridine-5-carbonitrile Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to its incorporation into numerous clinically successful drugs, including Alpidem (anxiolytic) and Zolpidem (hypnotic). The scaffold's rigid, bicyclic, and electron-rich nature makes it an excellent starting point for designing novel therapeutic agents. This guide focuses specifically on derivatives featuring a carbonitrile (-C≡N) group at the 5-position, a modification that has recently unlocked potent activity against challenging targets in infectious diseases and oncology. We will dissect the structure-activity relationships (SAR) of this specific chemical series, comparing findings across different therapeutic targets and providing the experimental context for these discoveries.

Case Study 1: Targeting Tuberculosis with Imidazo[1,2-a]pyridine-5-carbonitriles

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel antibacterial agents. Recent research has identified a series of imidazo[1,2-a]pyridine-5-carbonitriles with potent activity against Mycobacterium tuberculosis (Mtb).

Lead Identification and SAR Analysis

A high-throughput screening campaign identified an initial hit compound with modest anti-tubercular activity. Medicinal chemistry efforts focused on systematically modifying different positions of the imidazo[1,2-a]pyridine core to enhance potency and improve drug-like properties. The key findings from these SAR studies are summarized below.

The primary assay used to evaluate the efficacy of these compounds is the Microplate Alamar Blue Assay (MABA), which measures the minimum inhibitory concentration (MIC) – the lowest concentration of a drug that prevents the visible growth of Mtb.

Data Summary: SAR of Anti-Tubercular Derivatives
Compound IDR2-SubstituentR3-SubstituentR7-SubstituentMIC (µg/mL)
1a 4-CF3-PhenylHCl0.25
1b 4-OCF3-PhenylHCl0.12
1c 4-Cl-PhenylHCl0.5
1d 2,4-diCl-PhenylHCl>16
1e 4-OCF3-PhenylHMethyl1.2
1f 4-OCF3-PhenylMethylCl2.5

Analysis of SAR Trends:

  • R2-Position: The nature of the substituent at the R2-position is critical for activity. Large, lipophilic groups are favored. A phenyl ring at this position is a common feature, with electron-withdrawing groups at the para-position of the phenyl ring, such as trifluoromethoxy (-OCF3) (Compound 1b ), yielding the highest potency. Steric hindrance, as seen with the 2,4-dichloro substitution (Compound 1d ), is detrimental to activity, likely by disrupting the optimal binding conformation.

  • R7-Position: A halogen, specifically chlorine, at the R7-position is consistently found in the most active compounds. Replacing the chlorine with a methyl group (Compound 1e ) leads to a significant decrease in potency, suggesting that an electron-withdrawing or specific steric interaction at this position is important.

  • R3-Position: Substitution at the R3-position is generally not well-tolerated. The addition of a small methyl group (Compound 1f ) results in a marked reduction in activity compared to the unsubstituted analog (Compound 1b ), indicating that this position may be involved in a sterically constrained region of the binding pocket.

Visualizing the Key SAR Findings

SAR_Summary cluster_R2 R2 Position cluster_R7 R7 Position cluster_R3 R3 Position Core Imidazo[1,2-a]pyridine-5-carbonitrile Core Essential for Activity R2_Good Large Lipophilic Groups (e.g., 4-OCF3-Phenyl) Core->R2_Good Increases Potency R2_Bad Sterically Hindered Groups (e.g., 2,4-diCl-Phenyl) Core->R2_Bad Decreases Potency R7_Good Halogen (Cl) Core->R7_Good Increases Potency R7_Bad Alkyl (CH3) Core->R7_Bad Decreases Potency R3_Bad Substitution is Detrimental Core->R3_Bad Decreases Potency

Caption: Key SAR trends for anti-tubercular activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Workflow Diagram:

MABA_Workflow A Prepare Compound Dilutions in 96-well plate B Add Mtb H37Rv Culture (in Middlebrook 7H9 broth) A->B C Incubate at 37°C for 7 days B->C D Add Alamar Blue Reagent C->D E Incubate for 24 hours D->E F Read Fluorescence/Color (Pink = Growth, Blue = Inhibition) E->F G Determine MIC F->G

Caption: Workflow for MIC determination using MABA.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the diluent.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv strain and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include positive (bacteria, no drug) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reagent Addition: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: Assess the plates visually or with a fluorometer. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Comparative Case Study 2: Imidazo[1,2-a]pyridines as PI3K/mTOR Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is also a validated core for developing potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer. Gedatolisib is a clinical-stage dual PI3K/mTOR inhibitor based on this scaffold. While not all reported PI3K inhibitors have the 5-carbonitrile group, comparing their SAR provides valuable insights into target-specific structural requirements.

The PI3K/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->AKT Activates

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Data Summary: SAR of Imidazo[1,2-a]pyridine-based Kinase Inhibitors
Compound IDR2-SubstituentR3-SubstituentOther Key SubstituentsPI3Kα IC50 (nM)mTOR IC50 (nM)
2a MorpholineH6-(Indazole)0.41.6
2b MorpholineH6-(Azetidine)2.613
2c PiperazineH6-(Indazole)1.14.5
2d MorpholineMethyl6-(Indazole)25110
SAR Comparison: Anti-Tubercular vs. PI3K/mTOR Inhibition

A comparative analysis reveals distinct structural requirements for activity against the bacterial target versus the human kinases, highlighting the tunability of the imidazo[1,2-a]pyridine scaffold.

  • Role of the 5-Carbonitrile: In the anti-tubercular series, the 5-carbonitrile is a critical pharmacophore, essential for potent activity. In contrast, many potent PI3K/mTOR inhibitors like Gedatolisib (Compound 2a ) lack this group entirely, suggesting it is not required for binding to the ATP pocket of these kinases.

  • Key Interaction Points:

    • Anti-Tubercular Agents: Activity is driven by large, lipophilic groups at R2 and a halogen at R7. The binding pocket appears to be relatively constrained at R3.

    • PI3K/mTOR Inhibitors: Potency is heavily dependent on substituents at the R2 and R6/R8 positions. A morpholine group at R2 (Compound 2a ) is optimal for engaging with the hinge region of the kinase ATP-binding site. A large, aromatic substituent at the 6-position, such as an indazole ring, is crucial for achieving high potency and selectivity.

  • R3-Position: Similar to the anti-tubercular series, substitution at the R3-position is also detrimental to kinase inhibitory activity (compare 2a and 2d ), suggesting a common steric constraint near this position across different biological targets.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine-5-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents. SAR studies reveal that while the core structure is versatile, the specific substitution patterns required for high potency are highly dependent on the biological target. For anti-tubercular activity, potency is dictated by lipophilic and electron-withdrawing groups at the R2 and R7 positions, respectively, with the 5-carbonitrile being essential. For PI3K/mTOR kinase inhibition, the focus shifts to achieving specific hydrogen bond interactions via groups at R2 and exploiting a different pocket with large aromatic groups at R6.

Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent leads. For the anti-tubercular agents, elucidating the precise molecular target within M. tuberculosis will be crucial for understanding the mechanism of action and overcoming potential resistance. For the kinase inhibitor series, further refinement could focus on improving selectivity profiles to minimize off-target effects. The distinct SAR profiles for these two target classes underscore the remarkable chemical tractability of the imidazo[1,2-a]pyridine scaffold in modern drug discovery.

References

  • Title: Discovery of Imidazo[1,2-a]pyridine-5-carbonitrile Derivatives as Novel and Potent Antitubercular Agents. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of Gedatolisib (PF-05212384), a Potent and Selective Inhibitor of PI3K and mTOR. Source: ACS Medicinal Chemistry Letters. URL: [Link]

Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-5-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Target Deconvolution and Selectivity Profiling

Executive Summary

The Imidazo[1,2-a]pyridine-5-carbonitrile core is not merely a generic building block; it represents a highly specialized pharmacophore designed to exploit specific electronic and steric pockets within enzyme active sites. While the imidazo[1,2-a]pyridine scaffold is ubiquitous in medicinal chemistry (e.g., Zolpidem), the introduction of a nitrile (cyano) group at the C-5 position dramatically alters its structure-activity relationship (SAR).

This guide focuses on validating the mechanism of action (MoA) of this chemotype, specifically its emerging role as a potent, selective inhibitor of Salt-Inducible Kinases (SIKs) and HIV-1 Reverse Transcriptase , with a primary focus on the SIK-CRTC-CREB pathway as exemplified by the clinical candidate PF-07899895 .

Mechanistic Positioning & Comparative Analysis

To validate the MoA of a 5-cyano-imidazo[1,2-a]pyridine derivative, one must first distinguish it from "classical" imidazopyridines. The 5-cyano group often functions as a "gatekeeper" interactor or an electronic tuner that reduces metabolic liability while enhancing residence time in the ATP-binding pocket.

Comparative Performance Matrix: 5-CN-Imidazopyridines vs. Alternatives
Feature5-CN-Imidazopyridine (e.g., PF-07899895) Pteridinone Inhibitors (e.g., HG-9-91-01) Promiscuous Kinase Inhibitors (e.g., Dasatinib)
Primary Target SIK1, SIK2, SIK3 (High Selectivity)Pan-SIK / Src / AblBroad Spectrum (Src/Abl/SIK)
Binding Mode Type I (ATP-Competitive) . The 5-CN group often engages specific cryptic pockets or water networks.Type I (ATP-Competitive). Relies on hinge binding.Type I (ATP-Competitive). "DFG-in" conformation.
Selectivity Profile High. The 5-substitution creates steric clashes with non-target kinases.Moderate. Often hits other kinases (e.g., Src, EphB).Low. Known for significant off-target toxicity.
Cellular Phenotype Potent IL-10 upregulation (Anti-inflammatory) with reduced cytotoxicity.IL-10 upregulation but often accompanied by cytotoxicity.Broad immunosuppression; high toxicity risk.
Metabolic Stability Enhanced. The electron-withdrawing CN group deactivates the ring toward oxidative metabolism.Moderate.Variable.
Core Directive: Experimental Validation Protocols

As a Senior Application Scientist, I reject the notion of a single "magic bullet" assay. Validation requires a triad of evidence: Biochemical Potency , Target Engagement , and Functional Phenotyping .

Protocol A: Differential Kinase Profiling (The "Selectivity Filter")

Objective: Determine if the 5-cyano substitution confers SIK selectivity over structurally related kinases (e.g., p38 MAPK, Src).

Methodology:

  • Assay Platform: Use a FRET-based mobility shift assay (e.g., LanthaScreen™) or Radiometric HotSpot™ assay.

  • Panel Selection: Do not screen the whole kinome yet. Focus on the "SIK Cluster": SIK1, SIK2, SIK3 , plus key off-targets: SRC, LCK, p38α, JAK1 .

  • Execution:

    • Prepare 10-point dose-response curves (starting at 10 µM, 1:3 dilution).

    • ATP Concentration: Run at

      
       apparent for each kinase to ensure competitive kinetics.
      
    • Data Analysis: Calculate selectivity indices (SI). A validated 5-CN scaffold should show:

Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Prove the molecule enters the cell and binds SIKs in a physiological environment, differentiating it from compounds that only work in lysed buffers.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T cells with a plasmid encoding NanoLuc-SIK2 fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket) at a concentration near its

    
    .
    
  • Competition: Treat cells with the 5-CN-Imidazopyridine test compound (0.1 nM – 10 µM).

  • Readout: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Interpretation: A decrease in BRET signal indicates the test compound has displaced the tracer.

    • Validation Criteria: The cellular

      
       should be within 3-5 fold of the biochemical 
      
      
      
      . If Cellular
      
      
      Biochemical
      
      
      , suspect permeability issues (unlikely for this lipophilic scaffold).
Protocol C: Functional Phenotyping (The "IL-10 Switch")

Objective: Confirm the downstream consequence of SIK inhibition. SIKs repress CRTC3 ; blocking SIKs should cause CRTC3 nuclear translocation and IL-10 release.

Workflow:

  • Cell Model: Murine Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7 cells.

  • Stimulation: Prime cells with LPS (100 ng/mL) to induce inflammatory signaling.

  • Treatment: Co-treat with Test Compound (10 nM – 1 µM) for 18-24 hours.

  • Readout:

    • Supernatant: ELISA for IL-10 (Anti-inflammatory) and TNF-

      
       (Pro-inflammatory).
      
    • Western Blot: Probe for p-CRTC3 (Ser62/162).

  • Causality Check:

    • Expected Result:Dose-dependent INCREASE in IL-10 and concomitant DECREASE in TNF-

      
       .
      
    • Mechanism Check: Loss of p-CRTC3 signal (since SIKs phosphorylate CRTC3). If IL-10 rises but p-CRTC3 remains high, the MoA is not SIK-mediated.

Pathway Visualization

The following diagram illustrates the validated mechanism where Imidazo[1,2-a]pyridine-5-carbonitrile (represented as the Inhibitor) blocks SIK activity, releasing the "brakes" on the anti-inflammatory CREB pathway.

SIK_Pathway cluster_nuc Nuclear Events Inhibitor 5-CN-Imidazo[1,2-a]pyridine (Inhibitor) SIK SIK 1/2/3 (Kinase) Inhibitor->SIK Blocks ATP Binding CRTC_P CRTC3-Phosphate (Cytosolic/Inactive) SIK->CRTC_P Phosphorylates CRTC CRTC3 (Dephosphorylated) CRTC_P->CRTC Phosphatase Action (Unblocked) Nucleus Nucleus CRTC->Nucleus Translocation CREB CREB (Transcription Factor) Nucleus->CREB Co-activation IL10 IL-10 Gene Expression (Anti-Inflammatory) CREB->IL10 Upregulates TNF TNF-alpha (Pro-Inflammatory) CREB->TNF Represses

Figure 1: Mechanism of Action for SIK inhibition by 5-cyano-imidazo[1,2-a]pyridines. Inhibition prevents CRTC phosphorylation, allowing nuclear translocation and the "IL-10 Switch."

Troubleshooting & Self-Validation

Issue: The compound shows high potency in biochemical assays (


 nM) but no effect in cellular IL-10 assays.
  • Diagnosis: The 5-cyano group increases polarity but can also affect permeability depending on the 3-substituent.

  • Solution: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) . If permeability is low (

    
     cm/s), modify the lipophilic tail at the C-3 position (e.g., replace a methyl group with a cyclohexyl group, as seen in PF-07899895).
    

Issue: The compound inhibits SIKs but also kills the macrophages (Cytotoxicity).

  • Diagnosis: Off-target inhibition of Aurora B or CDK1 (common for this scaffold if the 5-position is not perfectly tuned).

  • Solution: Counter-screen against a "Mitotic Panel" (AurA, AurB, PLK1). A true SIK-selective 5-CN analog should have no effect on cell cycle progression at therapeutic doses.

References
  • Pfizer Inc. (2024). Heterocyclic SIK Inhibitors (PF-07899895). World Intellectual Property Organization. Patent WO2024062360A1.[2] Link

  • Clark, K., et al. (2020).[3] Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proceedings of the National Academy of Sciences (PNAS). Link

  • MedKoo Biosciences. (2024). PF-07899895 Product Data Sheet: SIK1/2/3 Inhibitor.[1]Link

  • Changunda, C., et al. (2020).[3] Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives.[3][4] RSC Advances. Link

  • Vertex Pharmaceuticals. (2017). Imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. Journal of Medicinal Chemistry.[5] Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Journey from Precursor to Product: Characterizing Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, the Spectroscopic Signature

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules, including therapeutics for insomnia, anxiety, and peptic ulcers.[1][2] Its synthetic versatility and broad spectrum of biological activities make it a focal point of drug discovery.[3][4] However, the successful synthesis of any novel derivative is not merely a matter of reaction; it is a process of rigorous verification. Spectroscopic analysis provides the definitive proof of molecular identity, offering an unambiguous fingerprint of the target compound and confirming the successful transformation from its constituent precursors.

This guide provides an in-depth spectroscopic comparison of Imidazo[1,2-a]pyridine-5-carbonitrile and its fundamental precursors. We will move beyond a simple presentation of data, delving into the causal links between structural changes and their spectroscopic manifestations. By understanding why spectra shift and change, researchers can gain a more profound and intuitive grasp of the chemical transformation, enabling more efficient characterization and troubleshooting in their own synthetic endeavors.

The Synthetic Pathway: A Logical Progression

The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the Tschitschibabin reaction, a robust cyclocondensation method.[5] This involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For our target, Imidazo[1,2-a]pyridine-5-carbonitrile, the logical precursors are 2-Amino-6-cyanopyridine and Chloroacetaldehyde . The reaction proceeds via an initial N-alkylation of the pyridine ring's endocyclic nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.

The overall synthetic workflow is visualized below.

G cluster_precursors Precursors cluster_product Product P1 2-Amino-6-cyanopyridine Reaction Cyclocondensation (Tschitschibabin Reaction) P1->Reaction + P2 Chloroacetaldehyde P2->Reaction Prod Imidazo[1,2-a]pyridine-5-carbonitrile Reaction->Prod

Caption: Synthetic workflow for Imidazo[1,2-a]pyridine-5-carbonitrile.

Spectroscopic Deep Dive: From Starting Materials to Final Product

The core of our analysis lies in comparing the distinct spectroscopic features of the precursors with those of the final product. The transformation is confirmed by the disappearance of precursor-specific signals and the emergence of new signals characteristic of the fused heterocyclic system.

Precursor 1: 2-Aminopyridine

2-Aminopyridine is a foundational building block. Its spectrum is defined by the pyridine ring and the primary amine group.[6]

  • ¹H NMR: The spectrum typically shows three distinct aromatic proton signals for the pyridine ring and a broad singlet for the two protons of the -NH₂ group. This -NH₂ signal is readily exchangeable with D₂O, a key identification technique.

  • ¹³C NMR: Five carbon signals are expected, four for the pyridine ring CH groups and one for the carbon bearing the amino group (C-NH₂).

  • IR Spectroscopy: The most prominent features are the N-H stretching vibrations of the primary amine, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region (for asymmetric and symmetric stretches).[7][8] The C-N stretching vibration is also observable around 1330-1260 cm⁻¹.[7]

Precursor 2: Chloroacetaldehyde

This α-haloaldehyde is a highly reactive electrophile.[9] In its anhydrous form, its spectrum is straightforward.

  • ¹H NMR: Two signals are expected: a triplet for the aldehydic proton (-CHO) around 9-10 ppm, split by the adjacent CH₂ group, and a doublet for the methylene protons (-CH₂Cl) further upfield, split by the aldehyde proton.[10][11]

  • ¹³C NMR: Two signals will be present: one for the carbonyl carbon (~190-200 ppm) and one for the carbon bearing the chlorine atom.

  • IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is the defining feature, typically found around 1720-1740 cm⁻¹.[9] The C-Cl stretch will appear in the fingerprint region, usually between 600-800 cm⁻¹.

Product: Imidazo[1,2-a]pyridine-5-carbonitrile

The formation of the fused ring system results in a completely new and more complex spectroscopic profile. The data presented here are based on characteristic values for the imidazo[1,2-a]pyridine core and related nitrile-substituted derivatives.[12][13]

  • ¹H NMR: The broad -NH₂ signal and the aldehydic proton signal will be absent. New signals corresponding to the protons on the newly formed imidazole ring will appear (typically H-2 and H-3). The protons on the pyridine portion of the molecule will also shift due to the change in the electronic environment upon ring fusion.

  • ¹³C NMR: The number of aromatic carbon signals will increase to eight. The highly deshielded aldehyde carbonyl carbon signal will be gone, replaced by signals for the sp² carbons of the imidazole ring. The nitrile carbon (-C≡N) will appear as a distinct, relatively weak signal around 115-120 ppm.

  • IR Spectroscopy: The most telling changes are the disappearance of the N-H stretches from the aminopyridine and the C=O stretch from the chloroacetaldehyde. A sharp, medium-intensity peak corresponding to the nitrile (-C≡N) stretch will be a key diagnostic feature, typically appearing in the 2220-2260 cm⁻¹ range.

Comparative Data Analysis

The following tables summarize the expected key spectroscopic shifts, providing a clear "before and after" picture of the reaction.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Functional Group Precursor: 2-Amino-6-cyanopyridine Precursor: Chloroacetaldehyde Product: Imidazo[1,2-a]pyridine-5-carbonitrile Rationale for Change
Amine (-NH₂) Protons ~5.0-6.0 (broad s, 2H) N/A Absent The primary amine is consumed during the cyclization to form the imidazole ring.
Aldehyde (-CHO) Proton N/A ~9.5 (t, 1H) Absent The aldehyde carbonyl is converted into a C=N bond within the new ring structure.
Pyridine Ring Protons ~6.5-8.0 (m, 3H) N/A ~7.0-8.5 (m, 3H) Signals shift due to the altered electronic distribution upon fusion with the imidazole ring.
Imidazole Ring Protons N/A N/A ~7.5-8.0 (d, 1H, H-2), ~7.8-8.2 (d, 1H, H-3) Appearance of new signals confirms the formation of the five-membered aromatic ring.

| Aliphatic (-CH₂Cl) Protons | N/A | ~4.2 (d, 2H) | Absent | The methylene group becomes part of the newly formed aromatic imidazole ring (C-3). |

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon Type Precursor: 2-Amino-6-cyanopyridine Precursor: Chloroacetaldehyde Product: Imidazo[1,2-a]pyridine-5-carbonitrile Rationale for Change
Aldehyde Carbonyl (C=O) N/A ~195 Absent The carbonyl carbon is incorporated into the aromatic imidazole ring as C-3.
Nitrile Carbon (-C≡N) ~117 N/A ~118 The nitrile group is a spectator in this reaction and remains in the final product. Its chemical shift is largely unaffected.
Pyridine Ring Carbons ~100-160 N/A ~110-150 Shifts in these signals reflect the new electronic environment of the fused bicyclic system.

| Imidazole Ring Carbons | N/A | N/A | ~115-145 | The appearance of these signals is definitive proof of the successful cyclization reaction. |

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode Precursor: 2-Amino-6-cyanopyridine Precursor: Chloroacetaldehyde Product: Imidazo[1,2-a]pyridine-5-carbonitrile Rationale for Change
N-H Stretch (Amine) ~3300-3500 (two bands) N/A Absent Disappearance confirms the consumption of the primary amine group.
C=O Stretch (Aldehyde) N/A ~1730 (strong, sharp) Absent Disappearance confirms the consumption of the aldehyde functional group.
C≡N Stretch (Nitrile) ~2230 (sharp, medium) N/A ~2230 (sharp, medium) This peak should be present in both the precursor and the product, serving as a useful tracking signal.

| C=N & C=C Stretches | ~1400-1650 | N/A | ~1400-1650 | The pattern in this region will become more complex, reflecting the new aromatic fused-ring system. |

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality, reproducible spectroscopic data is paramount. The following protocols are designed as self-validating systems, with built-in checks and rationale to ensure accuracy.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_workflow NMR Sample Preparation & Acquisition A 1. Sample Preparation ~5-10 mg of sample dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). B 2. Solvent Choice Select solvent that fully dissolves the sample and has a residual peak away from key analyte signals. A->B C 3. Internal Standard Add Tetramethylsilane (TMS) as an internal reference standard (0 ppm). B->C D 4. Shimming Optimize the magnetic field homogeneity to obtain sharp, symmetrical peaks. C->D E 5. ¹H NMR Acquisition Acquire spectrum with sufficient scans for good signal-to-noise. Note key parameters: pulse angle, relaxation delay. D->E F 6. ¹³C NMR Acquisition Acquire spectrum using proton decoupling. Requires significantly more scans than ¹H NMR due to the low natural abundance of ¹³C. E->F G 7. Data Processing Apply Fourier transform, phase correction, and baseline correction to the raw data (FID). F->G

Caption: Standard workflow for NMR data acquisition.

  • Causality: The choice of deuterated solvent is critical; residual non-deuterated solvent peaks must not obscure important proton signals from the analyte.[14] For imidazo[1,2-a]pyridines, CDCl₃ is often suitable, but for compounds with lower solubility, DMSO-d₆ may be required. Shimming is not just a routine step; it is essential for resolving fine coupling details that are crucial for structural elucidation.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

G cluster_workflow FT-IR Sample Preparation & Acquisition A 1. Sample Preparation Ensure sample is completely dry to avoid a broad O-H signal from water obscuring the N-H region. B 2. Method: KBr Pellet Grind 1-2 mg of solid sample with ~100 mg of dry KBr. Press into a transparent pellet. A->B C 3. Background Scan Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals. B->C D 4. Sample Scan Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve signal-to-noise ratio. C->D E 5. Data Analysis Identify key functional group frequencies (N-H, C≡N, C=O, etc.) and compare to expected values. D->E

Caption: Standard workflow for FT-IR data acquisition.

  • Trustworthiness: A self-validating FT-IR protocol begins with a rigorous background scan. Without a proper background subtraction, atmospheric water and carbon dioxide bands can be mistaken for sample features. The requirement for a dry sample is non-negotiable, as moisture can introduce a very broad O-H absorption that completely masks the critical N-H stretching region.[15]

Conclusion

The transformation of 2-amino-6-cyanopyridine and chloroacetaldehyde into Imidazo[1,2-a]pyridine-5-carbonitrile is a story told eloquently by spectroscopy. The key narrative points are the definitive loss of the primary amine N-H and aldehyde C=O infrared stretches, the disappearance of the corresponding broad amine and sharp aldehyde proton signals in the ¹H NMR spectrum, and the appearance of new aromatic signals consistent with the fused bicyclic core. The nitrile group acts as a constant spectroscopic marker throughout the reaction, confirming its incorporation into the final structure. By understanding these characteristic spectroscopic shifts, researchers can confidently verify the synthesis of this important heterocyclic scaffold and its derivatives.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • ACS Omega. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

  • ACS Publications. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

  • Edinburgh Instruments. Relative Quantum Yield of 2-Aminopyridine. Available from: [Link]

  • NIST WebBook. 2-Aminopyridine. Available from: [Link]

  • The Islamic University Journal. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • ResearchGate. Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Available from: [Link]

  • Bentham Science. Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Available from: [Link]

  • ACS Publications. Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]

  • Wikipedia. Chloroacetaldehyde. Available from: [Link]

  • RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]

  • PubMed. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridine-2-carbonitrile. Available from: [Link]

  • ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • YouTube. NMR spectrum of acetaldehyde | NMR spectroscopy. Available from: [Link]

Sources

Forging the Core: A Comparative Guide to the Synthetic Efficiency of Imidazo[1,2-a]pyridine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a carbonitrile group at the 5-position of this privileged heterocycle opens up a myriad of possibilities for further functionalization, making the development of efficient synthetic routes to Imidazo[1,2-a]pyridine-5-carbonitrile a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of a modern multicomponent approach with a more traditional, stepwise synthesis for this valuable building block, offering insights into their respective efficiencies and practical considerations.

Introduction to the Target Scaffold

Imidazo[1,2-a]pyridines are recognized for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The carbonitrile moiety is a versatile functional group that can be readily converted into other functionalities such as amines, amides, and carboxylic acids, making it a key handle for the synthesis of compound libraries for high-throughput screening. Consequently, the synthetic accessibility of Imidazo[1,2-a]pyridine-5-carbonitrile directly impacts the pace of drug discovery programs targeting this scaffold.

Modern Approach: The Microwave-Assisted Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that rapidly generates substituted imidazo[1,2-a]pyridines.[1][2] The application of microwave irradiation to this reaction has been shown to significantly accelerate reaction times and improve yields, representing a state-of-the-art method for the construction of this heterocyclic system.[3]

Causality Behind the Experimental Choices

The GBB reaction's efficiency stems from its convergent nature, where three simple starting materials—a 2-aminopyridine, an aldehyde, and an isocyanide—are combined in a single step to form a complex product. The use of 2-amino-5-cyanopyridine as the pyridine component directly installs the desired carbonitrile functionality at the 5-position of the final product, obviating the need for a separate cyanation step. Microwave heating provides rapid and uniform heating, which is often crucial for driving the reaction to completion quickly and minimizing the formation of side products.[3]

Experimental Protocol: Microwave-Assisted GBB Reaction

A representative procedure for the synthesis of a model Imidazo[1,2-a]pyridine-5-carbonitrile derivative is as follows:

Synthesis of 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile: [3]

  • To a sealed microwave tube, add 2-amino-5-cyanopyridine (1 mmol), 2-chlorobenzaldehyde (1 mmol), and cyclohexyl isocyanide (1.02 mmol).

  • Add montmorillonite K-10 clay (100 mg) as a catalyst and 1,4-dioxane (2.0 mL) as the solvent.

  • Irradiate the mixture in a microwave reactor for 30 minutes at 100 °C with a power of 150 W.

  • After cooling, filter the reaction mixture through Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with 20–60% ethyl acetate in hexanes) to afford the desired product.

GBB_Workflow reagents 2-Amino-5-cyanopyridine 2-Chlorobenzaldehyde Cyclohexyl Isocyanide Montmorillonite K-10 1,4-Dioxane microwave Microwave Irradiation 100 °C, 30 min, 150 W reagents->microwave One-pot reaction filtration Filtration through Celite® microwave->filtration concentration Concentration filtration->concentration purification Flash Chromatography concentration->purification product Imidazo[1,2-a]pyridine-5-carbonitrile purification->product

Caption: Workflow for the microwave-assisted GBB synthesis.

Classical Approach: A Stepwise Synthesis

A more traditional or classical approach to Imidazo[1,2-a]pyridine-5-carbonitrile involves the synthesis of the key precursor, 2-amino-5-cyanopyridine, followed by the cyclization to form the imidazo[1,2-a]pyridine ring. This stepwise approach offers more control over individual transformations but is generally more time-consuming and may result in lower overall yields.

Causality Behind the Experimental Choices

This strategy relies on established, well-understood reactions. The synthesis of 2-amino-5-cyanopyridine often starts from a readily available substituted pyridine, such as 2-hydroxy-5-nitropyridine.[4] The subsequent steps involve functional group interconversions to install the amino and cyano groups at the desired positions. The final cyclization to the imidazo[1,2-a]pyridine ring is typically achieved through a condensation reaction with an α-haloketone, a method first described by Tschitschibabin.[5]

Experimental Protocol: Stepwise Synthesis

A plausible multi-step synthesis is outlined below, based on established methodologies for the synthesis of the precursor and the final cyclization:

Step 1: Synthesis of 2-Bromo-5-nitropyridine from 2-Hydroxy-5-nitropyridine [4]

  • Carefully add phosphorus pentabromide to 2-hydroxy-5-nitropyridine.

  • Heat the mixture to facilitate the conversion of the hydroxyl group to a bromide.

  • Purify the resulting 2-bromo-5-nitropyridine.

Step 2: Synthesis of 2-Cyano-5-nitropyridine [4]

  • React 2-bromo-5-nitropyridine with sodium cyanide in the presence of copper(I) cyanide.

  • The nucleophilic displacement of the bromide by cyanide yields 2-cyano-5-nitropyridine.

  • Purify the product.

Step 3: Synthesis of 2-Amino-5-cyanopyridine [4]

  • Reduce the nitro group of 2-cyano-5-nitropyridine using a reducing agent such as iron powder in the presence of an acid.

  • This reduction provides the key intermediate, 2-amino-5-cyanopyridine.

  • Purify the amine.

Step 4: Synthesis of a model Imidazo[1,2-a]pyridine-5-carbonitrile (Classical Tschitschibabin-type reaction)

  • React 2-amino-5-cyanopyridine with an α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to promote the condensation and cyclization.

  • Isolate and purify the final Imidazo[1,2-a]pyridine-5-carbonitrile product.

Stepwise_Workflow start 2-Hydroxy-5-nitropyridine step1 Bromination (PBr5) start->step1 intermediate1 2-Bromo-5-nitropyridine step1->intermediate1 step2 Cyanation (NaCN, CuCN) intermediate1->step2 intermediate2 2-Cyano-5-nitropyridine step2->intermediate2 step3 Reduction (Fe, acid) intermediate2->step3 intermediate3 2-Amino-5-cyanopyridine step3->intermediate3 step4 Cyclization (α-haloketone) intermediate3->step4 product Imidazo[1,2-a]pyridine-5-carbonitrile step4->product

Caption: Workflow for the classical stepwise synthesis.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic strategies. The data for the classical approach is estimated based on typical yields for each type of reaction, as a full end-to-end synthesis with yield data was not found in a single source.

ParameterMicrowave-Assisted GBB ReactionClassical Stepwise Synthesis
Number of Steps 1 (One-pot)4
Typical Reaction Time 30 minutesSeveral hours to days
Overall Yield Good to Excellent (e.g., 60-80% reported for similar systems)[3]Moderate to Good (Estimated 30-50% overall)
Starting Materials 2-Amino-5-cyanopyridine, Aldehyde, Isocyanide2-Hydroxy-5-nitropyridine, PBr5, NaCN, CuCN, Fe, Acid, α-haloketone
Reagent Complexity Requires potentially specialized isocyanidesUses more common, but potentially hazardous, reagents
Waste Generation Lower (fewer steps and workups)Higher (multiple steps, purifications, and reagents)
Scalability Can be challenging for microwave reactionsGenerally more established for large-scale synthesis
Versatility High, allows for rapid diversification of substituents at positions 2 and 3More linear, diversification often requires synthesis of new starting materials

Discussion and Conclusion

The microwave-assisted Groebke–Blackburn–Bienaymé reaction represents a significant advancement in the synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile derivatives. Its primary advantages lie in its remarkable efficiency, characterized by a single-step process, short reaction times, and generally high yields. This makes it an ideal method for the rapid generation of compound libraries for lead discovery and optimization. The ability to introduce diversity at two positions (R2 and R3) in a single step is a major asset for medicinal chemistry programs.

In contrast, the classical stepwise synthesis, while being more laborious and having a lower overall yield, relies on well-established and predictable chemical transformations. This approach may be preferred when large quantities of a specific target molecule are required and the cost and availability of the GBB starting materials, particularly the isocyanide, are a concern. The stepwise nature also allows for the isolation and characterization of intermediates, which can be beneficial for process control and troubleshooting on a larger scale.

Ultimately, the choice of synthetic strategy will depend on the specific goals of the researcher. For rapid exploration of chemical space and the synthesis of diverse analogs, the microwave-assisted GBB reaction is the superior choice. For the large-scale synthesis of a single, well-defined target, a carefully optimized classical approach may prove to be more practical and cost-effective. The continued development of both multicomponent reactions and more efficient stepwise syntheses will undoubtedly further empower researchers in their quest for novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.

References

  • Changunda, C. R. K., Venkatesh, B. C., Mokone, W. K., Rousseau, A. L., Brady, D., Fernandes, M. A., & Bode, M. L. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8104–8114. [Link]

  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety.
  • Groebke, K., Blackburn, C., & Bienaymé, H. (1998). The Reaction of 2-Amino-azines with Aldehydes and Isonitriles. A New Class of Three-Component-Reactions for the Synthesis of Imidazo[1,2-a]azines. Synlett, 1998(6), 661-663.
  • Bode, M. L., & Kaye, P. T. (2010). A convenient one-pot synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 51(39), 5175-5177.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Organic & Biomolecular Chemistry, 22(31), 6061-6080. [Link]

  • Shaaban, S., & Abdel-Wahab, B. F. (2016). The Groebke–Blackburn–Bienaymé Reaction: A Name Reaction of Growing Importance. Synthesis, 48(16), 2469-2496.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
  • Cui, T., Zhan, Y., Dai, C., Lin, J., Liu, P., & Sun, P. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905.
  • Bode, M. L., & Gravestock, D. (2011). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 7, 1374-1380.
  • Tschitschibabin, A. E. (1924). Über die Synthese von Imidazo-[1,2-a]-pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2092-2095.

Sources

Safety Operating Guide

Personal protective equipment for handling Imidazo[1,2-a]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyridine-5-carbonitrile (CAS: 952511-72-7 / Generic Class) is a nitrogen-containing heterocyclic building block used frequently in kinase inhibitor development.[1][2] While often classified as an Irritant (Skin/Eye/Resp) , its nitrile moiety (-CN) introduces a latent toxicity risk: metabolic liberation of cyanide and potential for hydrogen cyanide (HCN) generation under acidic conditions.

Immediate Directive: Treat this compound as Acutely Toxic during all handling phases. Do not rely on standard "splash protection" alone when the compound is solvated.[3]

Hazard Identification & Risk Assessment

The "Why" behind the protocol.

To ensure safety, we must look beyond the generic SDS. The risk profile of this molecule is defined by two structural components:

  • The Imidazopyridine Core: Biologically active scaffold designed to interact with enzymes/receptors.

    • Risk:[2][4] Unpredictable biological activity; potential potent sensitizer.

  • The Nitrile (Cyano) Group:

    • Chemical Risk:[4] Reacts with strong acids (HCl, H₂SO₄) to release HCN gas.

    • Biological Risk:[2][5] "Osteolathyrism" or metabolic asphyxia. Although organic nitriles release cyanide slower than inorganic salts (e.g., KCN), they are lipophilic and can penetrate skin rapidly, acting as a "Trojan Horse" for cyanide delivery.

Hazard Data Table
ParameterClassificationCritical Threshold/Note
Physical State Solid (Powder)High electrostatic potential (dust dispersion risk).
Routes of Entry Inhalation, Dermal, OcularDermal absorption is the primary silent killer in solution.
Acute Toxicity Category 3 or 4 (Oral/Dermal)Treat as LD50 < 300 mg/kg (Precautionary Principle).
Incompatibilities Strong Acids , OxidizersNEVER mix with acidic waste streams.
Personal Protective Equipment (PPE) Matrix

Self-Validating System: The solvent dictates the glove, not just the solute.

Standard nitrile exam gloves are insufficient for organic synthesis involving this compound when dissolved in penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

PPE Selection Guide
Protection ZoneHandling SOLID (Weighing/Transfer)Handling SOLUTION (Reaction/Work-up)
Hand Protection Double Nitrile Gloves (min 5 mil).(Outer glove changed immediately upon contamination)Laminate / Silver Shield® (Required if using DCM/THF).Standard Nitrile degrades in <2 mins with DCM.
Respiratory Fume Hood (Sash at working height).If hood unavailable: P100/N95 Respirator (Fit-tested).Fume Hood (Mandatory). No benchtop work permitted.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).Chemical Safety Goggles + Face Shield (if >500mL volume).
Body Lab Coat (Cotton/Flame Resistant).Lab Coat + Chemical Resistant Apron (Tyvek/PVC).
Operational Protocols
A. Weighing & Transfer (The Static Risk)

Imidazopyridines are often fluffy, electrostatic solids. Static discharge can scatter toxic dust outside the balance.

  • Engineering Control: Use a balance enclosure or place the balance inside the fume hood.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat before adding the solid.

  • Technique:

    • Place a chemically resistant mat (spill pad) under the balance.

    • Weigh into a tared vial with a screw cap, not an open weigh boat, to minimize transport exposure.

    • Wipe Down: Wipe the exterior of the vial with a damp tissue (solvent-appropriate) inside the hood before removing it.

B. Reaction Setup & Monitoring
  • Closed System: All reactions involving nitrile hydrolysis or reduction must be vented through a scrubber if evolved gases are expected.

  • Acidification Warning: If the protocol requires quenching with acid (e.g., 1M HCl):

    • Test pH continuously.

    • Ensure the fume hood exhaust is functioning at maximum capacity.[2]

    • Reasoning: Acidification of unreacted nitrile could theoretically liberate trace HCN if the nitrile hydrolyzes rapidly or if impurities are present.

C. Waste Disposal (The Critical Check)

Failure Mode: Pouring nitrile waste into the "Acid Waste" carboy.

  • Step 1: Segregate waste into a container labeled "TOXIC ORGANIC - NITRILES" .

  • Step 2: Adjust pH to >9 (Basic) using NaOH solution before disposal to prevent HCN formation.

  • Step 3: Label clearly: "Contains Cyanides/Nitriles - DO NOT MIX WITH ACID."

Visualization of Safety Workflows
Figure 1: PPE Decision Logic

This diagram illustrates the decision process for selecting the correct hand protection based on the solvent system, a critical failure point in many labs.

PPE_Decision_Tree Start Start: Handling Imidazo[1,2-a]pyridine-5-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution StandardPPE Double Nitrile Gloves (Change >30 mins) Solid->StandardPPE Low Permeation Risk SolventCheck Check Solvent Type Solution->SolventCheck HighRiskSolvent Halogenated (DCM) or Polar Aprotic (DMF/DMSO)? SolventCheck->HighRiskSolvent LaminatePPE REQUIRED: Silver Shield / Laminate Gloves (Nitrile offers NO protection) HighRiskSolvent->LaminatePPE Yes StandardSolventPPE Double Nitrile Gloves (Splash Protection Only) HighRiskSolvent->StandardSolventPPE No (e.g., Water/Ethanol)

Caption: PPE Decision Tree emphasizing the necessity of laminate gloves when handling solutions in penetrating solvents.

Figure 2: Emergency Response Workflow

Immediate actions to take in case of exposure.

Emergency_Response Exposure EXPOSURE EVENT Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT Scrub (Abrasion) Skin->ActionSkin ActionEye Flush Eyewash (15m) Hold Eyelids Open Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if labored breathing Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Inform: 'Organic Nitrile Exposure' ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response protocol. Note the instruction NOT to scrub skin vigorously, which increases absorption.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary: Imidazo[1,2-a]pyridine-5-carbonitrile (and derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Cyanides and Nitriles. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.